Mefenamic acid glucuronide
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIGOGKMFBIOR-CURYNPBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907958 | |
| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-18-7 | |
| Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEFENAMIC ACID GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Mefenamic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biosynthesis of mefenamic acid glucuronide, a critical pathway in the metabolism of the non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Understanding this pathway is crucial for assessing the drug's efficacy, potential for drug-drug interactions, and toxicological profile.
Executive Summary
Mefenamic acid is primarily metabolized via glucuronidation, a phase II metabolic reaction, to form mefenamic acid 1-O-β-acyl glucuronide. This biotransformation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, predominantly isoforms UGT1A9 and UGT2B7. The resulting acyl glucuronide is generally more water-soluble, facilitating its excretion. However, this metabolite is also chemically reactive and has been implicated in covalent binding to proteins, a mechanism potentially underlying mefenamic acid-associated nephrotoxicity. This document outlines the core enzymatic reactions, presents key quantitative kinetic data, details relevant experimental protocols, and visualizes the metabolic and experimental pathways.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a conjugation reaction occurring primarily in the liver and kidneys. The process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of mefenamic acid.
Key Components:
-
Substrate: Mefenamic Acid
-
Co-substrate: Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Enzymes: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, are the principal catalysts.[1][2][3] Other isoforms like UGT1A3 may also play a minor role.[2][3]
-
Product: Mefenamic Acid 1-O-β-acyl glucuronide (MFA-G)
The reaction results in an ester linkage, forming a chemically reactive acyl glucuronide.[4] This reactivity allows the metabolite to covalently bind to macromolecules like plasma and tissue proteins, which is a proposed mechanism for certain adverse drug reactions.[2][5]
Figure 1: Biosynthesis of Mefenamic Acid Acyl Glucuronide.
Quantitative Data: Enzyme Kinetics
The kinetics of mefenamic acid glucuronidation have been characterized using human kidney cortical microsomes (HKCM) and recombinant UGT enzymes. The data reveals isoform-specific differences in catalytic behavior.
| Enzyme Source | Kinetic Model | Km (app) (μM) | S50 (μM) | Hill Coefficient (h) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Human Kidney Cortical Microsomes (HKCM) | Michaelis-Menten | 23 | - | - | 17 ± 5.5 | [1] |
| Recombinant UGT1A9 | Negative Cooperativity | - | 449 | 0.4 | - | [1] |
| Recombinant UGT2B7 | Atypical Kinetics | - | - | - | - | [1] |
-
Km (app): Apparent Michaelis constant, indicating the substrate concentration at half-maximal velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.
-
S50: Substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.
-
Atypical Kinetics: Non-hyperbolic kinetics that do not fit the standard Michaelis-Menten model, often involving substrate inhibition or activation.[1]
Mefenamic acid is also a potent inhibitor of UGT enzymes, which can lead to drug-drug interactions.[6][7] For instance, it strongly inhibits UGT2B7-catalyzed zidovudine (AZT) glucuronidation with an IC50 value of 0.3 μM.[6] It also inhibits salvianolic acid A glucuronidation in human liver microsomes with an IC50 of 12.4 ± 2.2 µM.[8]
Detailed Experimental Protocols
The study of mefenamic acid glucuronidation typically involves in vitro assays using human liver or kidney microsomes, or recombinant UGT enzymes, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC).
This protocol describes a typical procedure to measure the formation of this compound in vitro.
1. Reagents and Materials:
-
Human Liver/Kidney Microsomes (or recombinant UGT1A9/UGT2B7)
-
Mefenamic Acid
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase and reaction termination)
-
Internal Standard (e.g., Diclofenac)[9]
2. Incubation Procedure:
-
Prepare a master mix containing Tris-HCl buffer, MgCl₂, and microsomal protein in microcentrifuge tubes.
-
Add mefenamic acid (dissolved in a suitable solvent like methanol, at various concentrations for kinetic studies) to the master mix.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of UDPGA. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile, often containing an internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
This protocol outlines a reverse-phase HPLC method for the separation and quantification of mefenamic acid and its glucuronide.
1. Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM phosphoric acid, pH adjusted) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water (pH 3).[9]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 280 nm or 285 nm.[9][10]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
2. Quantification:
-
Generate a standard curve by injecting known concentrations of mefenamic acid and/or its synthesized glucuronide standard.
-
Integrate the peak areas for the analyte and the internal standard in the experimental samples.
-
Calculate the concentration of the metabolite formed based on the standard curve.
Figure 2: Workflow for an in vitro mefenamic acid glucuronidation assay.
Alternative Metabolic Pathways and Reactivity
While glucuronidation is a major metabolic route, mefenamic acid can also be bioactivated to other reactive intermediates, such as an acyl-CoA thioester (MFA-SCoA) and an acyl-adenylate (MFA-AMP).[13][14] These metabolites, along with the acyl glucuronide, are electrophilic and can react with nucleophiles like glutathione (GSH) to form adducts.[13][15] The formation of MFA-SCoA has been shown to be 80-fold more reactive than the acyl glucuronide in forming glutathione adducts in buffer.[13] This highlights a complex interplay of metabolic activation pathways that contribute to the drug's overall disposition and potential for toxicity.
Figure 3: Bioactivation pathways of mefenamic acid.
Conclusion
The biosynthesis of this compound is a well-characterized pathway mediated primarily by UGT1A9 and UGT2B7. The formation of this acyl glucuronide is a key step in the drug's elimination but also represents a pathway to a reactive metabolite. A thorough understanding of the enzyme kinetics, potential for inhibition, and the chemical reactivity of the glucuronide product is essential for drug development professionals to predict and manage potential drug-drug interactions and toxicity risks associated with mefenamic acid therapy. Further research into the regulation of the UGTs involved could provide additional insights into inter-individual variability in mefenamic acid metabolism.
References
- 1. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically-Based Pharmacokinetic Modeling of the Drug-Drug Interaction of the UGT Substrate Ertugliflozin Following Co-Administration with the UGT Inhibitor Mefenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of salvianolic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Mefenamic Acid Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of mefenamic acid metabolites in human urine. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to study the metabolic fate of this widely used nonsteroidal anti-inflammatory drug (NSAID).
Introduction: The Metabolic Journey of Mefenamic Acid
Mefenamic acid, a member of the fenamate class of NSAIDs, has been in clinical use for decades for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its metabolic pathway and the subsequent excretion of its metabolites is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The initial discovery and characterization of its major metabolites laid the groundwork for a deeper understanding of its biotransformation in the human body.
The primary route of elimination for mefenamic acid and its metabolites is through renal excretion, with approximately 52% of an administered dose being recovered in the urine.[1][2] Early research focused on identifying the chemical structures of these urinary metabolites, leading to the identification of two major oxidative metabolites and their glucuronidated conjugates.[3][4] These discoveries were pivotal in establishing the metabolic fate of mefenamic acid and have since been foundational for further research in its clinical pharmacology.
Metabolic Pathways of Mefenamic Acid
Mefenamic acid undergoes extensive metabolism in the liver primarily through oxidation and subsequent glucuronidation. The two principal phase I metabolites are 3'-hydroxymethyl mefenamic acid (Metabolite I) and 3'-carboxymefenamic acid (Metabolite II).[1][2][4]
The metabolic cascade begins with the oxidation of the 3'-methyl group of mefenamic acid, a reaction catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. This hydroxylation results in the formation of 3'-hydroxymethyl mefenamic acid. This intermediate metabolite can be further oxidized to form 3'-carboxymefenamic acid.
Both the parent drug, mefenamic acid, and its two oxidative metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their renal excretion.[1][2][3]
Experimental Protocols for Isolation and Analysis
The isolation and quantification of mefenamic acid and its metabolites from urine require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method allows for the simultaneous quantification of mefenamic acid and its hydroxylated and carboxylated metabolites.
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis (for total drug and metabolite concentration):
-
To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).
-
Incubate the mixture at 37°C for 18 hours to cleave the glucuronide conjugates.
-
For the analysis of free (unconjugated) metabolites, this step is omitted.
-
-
Acidification:
-
Acidify the urine sample to a pH of 3-4 with 1 M hydrochloric acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
3.1.2. HPLC-UV Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 285 nm |
3.1.3. Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of mefenamic acid and its metabolites, typically after derivatization.
3.2.1. Sample Preparation
-
Hydrolysis:
-
Perform enzymatic or acid hydrolysis as described in the HPLC sample preparation to cleave glucuronide conjugates.
-
-
Liquid-Liquid Extraction:
-
Acidify the hydrolyzed urine to pH 3-4.
-
Extract the analytes with a suitable organic solvent such as ethyl acetate (2 x 5 mL).
-
Combine the organic layers.
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
Reconstitution:
-
Evaporate the derivatization agent and reconstitute the residue in a suitable solvent like hexane.
-
3.2.2. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 150°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |
3.2.3. Experimental Workflow
Data Presentation: Quantitative Urinary Excretion
The urinary excretion of mefenamic acid and its metabolites has been quantified in several studies. The following table summarizes the approximate percentage of an oral dose of mefenamic acid that is excreted in the urine as the parent drug and its major metabolites.
| Compound | Percentage of Administered Dose Excreted in Urine |
| Mefenamic Acid Glucuronide | ~6% |
| 3'-hydroxymethyl mefenamic acid (free and glucuronide) | ~25% |
| 3'-carboxymefenamic acid (free and glucuronide) | ~21% |
| Total Urinary Excretion | ~52% |
Data compiled from FDA drug label information.[1][2]
One study on healthy male and female volunteers reported the average concentration of free mefenamic acid in urine to be 4.484 ± 0.228 µg/mL and 4.057 ± 0.264 µg/mL, respectively.
Conclusion
This technical guide has provided a detailed overview of the discovery, metabolic pathways, and analytical methodologies for the isolation and quantification of mefenamic acid metabolites in urine. The presented experimental protocols for HPLC-UV and GC-MS, along with the summarized quantitative data, offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. The provided workflows and metabolic pathway diagrams serve as visual aids to facilitate a deeper understanding of the processes involved. Adherence to these detailed methodologies will enable reproducible and accurate characterization of the metabolic fate of mefenamic acid, contributing to a more comprehensive understanding of its clinical pharmacology.
References
The Role of UDP-Glucuronosyltransferase in Mefenamic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism primarily through glucuronidation, a phase II biotransformation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process is critical in determining the drug's pharmacokinetics, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the role of UGTs in mefenamic acid metabolism, focusing on the key isoforms involved, their kinetic properties, and the regulatory mechanisms governing their activity. Detailed experimental protocols for in vitro assays and analytical methodologies are provided to facilitate further research in this area.
Introduction
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a pivotal role in the metabolism and detoxification of a vast array of endogenous and exogenous compounds, including many therapeutic drugs.[1] The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion from the body.[2] Mefenamic acid, an anthranilic acid derivative, is extensively metabolized, with glucuronidation of the parent compound and its oxidative metabolites being a major elimination pathway.[3][4] The formation of mefenamic acid acyl-glucuronide is of particular interest due to its potential reactivity and ability to covalently bind to proteins, which has been implicated in rare instances of drug-induced nephrotoxicity.[3][5] Understanding the specific UGT isoforms responsible for mefenamic acid glucuronidation and the factors that influence their activity is crucial for predicting interindividual variability in drug response and assessing the risk of adverse drug reactions.
Mefenamic Acid Glucuronidation Pathway
The primary metabolic pathway for mefenamic acid involves the formation of an acyl-glucuronide. This reaction is catalyzed by specific UGT isoforms located primarily in the liver and kidneys.[1][5]
Figure 1: Metabolic pathway of mefenamic acid glucuronidation.
Key UGT Isoforms in Mefenamic Acid Metabolism
Several UGT isoforms have been identified as being involved in the glucuronidation of mefenamic acid. The primary enzymes responsible are UGT2B7 and UGT1A9, with a potential minor contribution from UGT1A3.[5][6]
-
UGT2B7: This isoform is highly expressed in the liver and kidney and is known to glucuronidate a wide range of substrates, including many NSAIDs.[5][7] Studies with recombinant UGT2B7 have shown its capacity to metabolize mefenamic acid, although it can exhibit atypical (non-Michaelis-Menten) kinetics.[5][8] Mefenamic acid is also a potent inhibitor of UGT2B7 activity.[9][10]
-
UGT1A9: Also expressed in the liver and kidney, UGT1A9 demonstrates significant activity towards mefenamic acid.[5][8] In contrast to UGT2B7, the kinetics of mefenamic acid glucuronidation by UGT1A9 have been shown to be characterized by negative cooperativity.[5][8]
-
Other Isoforms: While UGT2B7 and UGT1A9 are the major contributors, other UGTs may play a minor role. The fenamate class of NSAIDs, to which mefenamic acid belongs, are also substrates for UGT1A3.[5]
Quantitative Data on Mefenamic Acid Glucuronidation
The following tables summarize the key quantitative data from in vitro studies on mefenamic acid metabolism by UGTs.
Table 1: Kinetic Parameters for Mefenamic Acid Glucuronidation
| Enzyme Source | UGT Isoform | Kinetic Model | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference(s) |
| Human Kidney Cortical Microsomes | Mixture | Michaelis-Menten | 23 | 255-568 | 17 ± 5.5 | [5][8] |
| Recombinant Human UGT1A9 | UGT1A9 | Negative Cooperativity (S50) | 449 | - | - | [5][8] |
| Recombinant Human UGT2B7 | UGT2B7 | Atypical | - | - | - | [5][8] |
Table 2: Inhibitory Potential of Mefenamic Acid on UGTs
| UGT Isoform | Probe Substrate | IC50 (μM) | Inhibition Type | Reference(s) |
| UGT2B7 | 3'-azido-3'-deoxythymidine (AZT) | 0.3 | Not competitive | [9] |
| UGT1A1 | Estradiol | >200 (for Salvianolic Acid A glucuronidation) | - | |
| UGT1A9 | Propofol | - | Potent inhibitor | [3] |
| Multiple UGTs | 4-methylumbelliferone | Potent inhibitor | - | [5] |
Experimental Protocols
In Vitro Mefenamic Acid Glucuronidation Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of mefenamic acid by human liver microsomes (HLM).
Objective: To determine the kinetic parameters (Km and Vmax) of mefenamic acid glucuronidation.
Materials:
-
Human Liver Microsomes (HLM)
-
Mefenamic acid
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (ACN)
-
Formic acid
-
Internal Standard (e.g., Diclofenac)
-
Water, HPLC grade
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mefenamic acid in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.
-
Prepare an alamethicin stock solution to activate the microsomes.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM (final concentration typically 0.1-0.5 mg/mL), Tris-HCl buffer, and alamethicin (final concentration typically 25-50 µg/mg protein).
-
Pre-incubate the mixture for 15 minutes on ice to allow for microsomal membrane permeabilization.
-
Add varying concentrations of mefenamic acid to the tubes.
-
Pre-warm the tubes at 37°C for 3-5 minutes.
-
Initiate the reaction by adding a saturating concentration of UDPGA (typically 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Quantify the formation of mefenamic acid glucuronide.
-
Experimental Workflow Diagram:
Figure 2: Workflow for in vitro mefenamic acid glucuronidation assay.
Analytical Method: LC-MS/MS for Mefenamic Acid and its Glucuronide
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate mefenamic acid and its glucuronide from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mefenamic acid and its glucuronide.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mefenamic Acid: e.g., m/z 240.1 → 196.1
-
This compound: e.g., m/z 416.1 → 240.1
-
Internal Standard (e.g., Diclofenac): e.g., m/z 294.0 → 250.0
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Regulation of UGTs Involved in Mefenamic Acid Metabolism
The expression and activity of UGT2B7 and UGT1A9 are regulated by a complex network of transcription factors and post-transcriptional mechanisms. While direct studies on mefenamic acid's influence on these pathways are limited, the known regulatory mechanisms for these UGTs provide a framework for understanding potential interactions.
Transcriptional Regulation:
-
Nuclear Receptors: The expression of UGT genes is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[5][11] These receptors are activated by a wide range of xenobiotics, leading to the induction of drug-metabolizing enzymes, including UGTs. It is plausible that mefenamic acid or other co-administered drugs could modulate the activity of these receptors, thereby altering the expression of UGT2B7 and UGT1A9.
Post-Transcriptional Regulation:
-
microRNAs (miRNAs): miRNAs are small non-coding RNAs that can negatively regulate gene expression. Several miRNAs have been identified that target UGT2B7 and the UGT1A family, potentially influencing their protein levels and, consequently, the rate of mefenamic acid metabolism.[1][8][12][13]
Regulatory Influences on UGT2B7 and UGT1A9:
Figure 3: Key regulatory influences on UGT2B7 and UGT1A9 expression.
Conclusion
The glucuronidation of mefenamic acid, mediated primarily by UGT2B7 and UGT1A9, is a critical determinant of its disposition and potential for drug interactions. The formation of a reactive acyl-glucuronide metabolite underscores the importance of understanding the factors that can alter the rate and extent of this metabolic pathway. This technical guide provides a foundation for researchers and drug development professionals by consolidating the current knowledge on the key UGT isoforms, their kinetics, and regulatory mechanisms. The detailed experimental protocols and analytical methods described herein offer practical tools for further investigation into the metabolism of mefenamic acid and other NSAIDs, ultimately contributing to the safer and more effective use of these important therapeutic agents. Further research is warranted to elucidate the direct effects of mefenamic acid on the expression of UGT enzymes and to explore the clinical implications of genetic polymorphisms in UGT2B7 and UGT1A9 on mefenamic acid pharmacokinetics and patient outcomes.
References
- 1. Item - Pathways for the synthesis of UDP-Glucuronic acid and derivatives as adapted from [24]. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and UDP-xylose from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic Acid Glucuronide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of mefenamic acid glucuronide. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this major metabolite. It includes a summary of its physicochemical and pharmacokinetic properties, detailed experimental methodologies for its characterization, and a discussion of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and NSAID development.
Chemical Structure and Stereochemistry
Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is an achiral molecule.[1] However, its conjugation with glucuronic acid introduces multiple chiral centers, resulting in a stereochemically complex metabolite.
The primary metabolite is mefenamic acid 1-O-β-glucuronide.[2][3] The glucuronic acid moiety is attached to the carboxylic acid group of mefenamic acid via an acyl linkage. The glucuronic acid itself is a cyclic ether with five stereocenters, leading to a specific three-dimensional arrangement of the molecule.[4]
Table 1: Physicochemical Properties of Mefenamic Acid and its Glucuronide
| Property | Mefenamic Acid | This compound |
| Molecular Formula | C₁₅H₁₅NO₂[1] | C₂₁H₂₃NO₈[2] |
| Molecular Weight | 241.29 g/mol [1] | 417.41 g/mol [2] |
| Stereochemistry | Achiral[1] | 5 Defined Stereocenters[4] |
| Optical Activity | None[1] | Unspecified[4] |
Metabolic Pathway: Glucuronidation of Mefenamic Acid
The biotransformation of mefenamic acid to its glucuronide conjugate is a crucial step in its detoxification and elimination from the body. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily in the liver.[2][5] The UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of mefenamic acid.
Several UGT isoforms are involved in this process, with UGT1A9 and UGT2B7 being identified as key enzymes.[6] Mefenamic acid has been shown to be a potent inhibitor of UGT2B7.[4] The formation of the acyl glucuronide increases the water solubility of the drug, facilitating its excretion via urine and bile.[2]
Figure 1: Metabolic pathway of mefenamic acid glucuronidation.
Quantitative Data
Pharmacokinetic Parameters
The formation of this compound significantly influences the pharmacokinetic profile of the parent drug. Following oral administration, mefenamic acid is rapidly absorbed and metabolized. The glucuronide conjugate can be detected in plasma and is a major component of the metabolites excreted in urine.
Table 2: Pharmacokinetic Parameters of Mefenamic Acid and its Metabolites
| Parameter | Mefenamic Acid | 3'-hydroxymethyl Mefenamic Acid and its Glucuronide | 3'-carboxy Mefenamic Acid and its Glucuronide |
| Peak Plasma Level (Cmax) | 10-20 µg/mL (after 1g dose)[7] | ~20 µg/mL (after 1g dose)[7] | ~8 µg/mL (after 1g dose)[7] |
| Time to Peak (Tmax) | 2-4 hours[7] | 3 hours[7] | 6-8 hours[7] |
| Elimination Half-life (t½) | ~2 hours[7] | Not precisely reported, but appear to be longer than the parent compound[7] | Not precisely reported, but appear to be longer than the parent compound[7] |
Stability of this compound
The stability of acyl glucuronides is a critical factor in their potential to cause adverse drug reactions. This compound has been shown to be relatively stable at physiological pH.
Table 3: Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 7.4 | 16.5 ± 3.1[5] |
| 8.0 | 5.0 ± 1.6[5] |
Experimental Protocols
Synthesis of this compound
A representative workflow would involve:
-
Protection of Glucuronic Acid: The hydroxyl and carboxylic acid groups of D-glucuronic acid are protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and esterification of the carboxylic acid.
-
Activation of the Anomeric Carbon: The anomeric hydroxyl group of the protected glucuronic acid is converted into a good leaving group, often a bromide, to facilitate nucleophilic attack.
-
Coupling Reaction: The protected and activated glucuronic acid is reacted with mefenamic acid in the presence of a catalyst, such as a silver or mercury salt, to form the acyl glucuronide linkage.
-
Deprotection: The protecting groups are removed to yield the final this compound.
Figure 2: General workflow for the chemical synthesis of this compound.
Characterization Techniques
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the mefenamic acid moiety and the protons of the glucuronic acid ring. The anomeric proton of the β-glucuronide typically appears as a doublet at a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the ester carbonyl group and the carbons of both the mefenamic acid and glucuronic acid moieties.
While specific, detailed experimental parameters for this compound were not found in the search results, a general procedure for acquiring NMR data would involve dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquiring the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like glucuronides. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight of this compound minus one.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound with high confidence.
A typical experimental setup would involve dissolving the sample in a suitable solvent (e.g., acetonitrile/water) and introducing it into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
Enzymatic Hydrolysis
The susceptibility of this compound to enzymatic hydrolysis by β-glucuronidase can be used to confirm the identity of the conjugate and to quantify the amount of mefenamic acid released.
-
Procedure:
-
Incubate a known concentration of this compound with β-glucuronidase enzyme in a suitable buffer (e.g., acetate or phosphate buffer) at an optimal pH and temperature (typically pH 4.5-5.0 and 37°C).
-
At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the reaction mixture for the presence of mefenamic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The rate of mefenamic acid formation can be used to determine the kinetics of the enzymatic hydrolysis.
-
Conclusion
This compound is a major metabolite of mefenamic acid, and its formation is a key determinant of the drug's pharmacokinetic profile. Understanding its chemical structure, stereochemistry, and metabolic pathway is essential for a comprehensive assessment of the disposition and potential for drug-drug interactions of mefenamic acid. The experimental methodologies outlined in this guide provide a framework for the synthesis, characterization, and analysis of this important metabolite, aiding further research in the field of drug metabolism and NSAID development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scialert.net [scialert.net]
- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. drugs.com [drugs.com]
In Vitro Formation Kinetics of Mefenamic Acid Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro formation kinetics of mefenamic acid glucuronide, a critical metabolic pathway for this widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the kinetics of this biotransformation is essential for predicting drug clearance, potential drug-drug interactions, and inter-individual variability in drug response. This document outlines the metabolic pathways, detailed experimental protocols for kinetic analysis, and a summary of key kinetic parameters.
Introduction to Mefenamic Acid Metabolism
Mefenamic acid (MFA) is metabolized in the body through both Phase I and Phase II biotransformation pathways. The primary routes of metabolism involve oxidation by Cytochrome P450 (CYP) enzymes and direct conjugation with glucuronic acid.
Phase I Metabolism: The initial oxidative metabolism of mefenamic acid is primarily catalyzed by CYP2C9, with a minor contribution from CYP2C19.[1] This process leads to the formation of 3'-hydroxymethylmefenamic acid (Metabolite I) and its subsequent oxidation to 3'-carboxymefenamic acid (Metabolite II).[2][3][4]
Phase II Metabolism: A major elimination pathway for mefenamic acid is direct conjugation of its carboxylic acid group with glucuronic acid, forming mefenamic acid acyl glucuronide.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A9 identified as key enzymes in this process.[5][6] The resulting acyl glucuronide is a reactive metabolite that can covalently bind to proteins, a mechanism implicated in NSAID-induced hypersensitivity reactions.[5]
Metabolic Pathway of Mefenamic Acid
The metabolic conversion of mefenamic acid involves several key steps, as illustrated in the following diagram.
References
- 1. scialert.net [scialert.net]
- 2. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Degradation and pH Stability of Mefenamic Acid Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous degradation and pH-dependent stability of mefenamic acid glucuronide, a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid. Understanding the stability and degradation pathways of this acyl glucuronide is crucial for assessing its potential reactivity and implications in drug safety and efficacy.
Introduction
Mefenamic acid undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. The resulting mefenamic acid 1-O-β-glucuronide is an acyl glucuronide, a class of metabolites known for their potential chemical reactivity. This reactivity stems from the electrophilic nature of the ester linkage, which can lead to spontaneous degradation through hydrolysis and intramolecular acyl migration. These degradation processes can influence the metabolite's pharmacokinetic profile and contribute to the formation of adducts with proteins, a phenomenon linked to idiosyncratic drug reactions. This guide summarizes the current knowledge on the stability of this compound under various pH conditions and details the experimental approaches used to characterize its degradation.
pH Stability and Degradation Kinetics
The stability of this compound is highly dependent on the pH of the surrounding environment. Under physiological and alkaline conditions, the degradation rate is significantly accelerated.
Data Presentation
The following table summarizes the reported half-life of this compound at different pH values.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 7.4 | 37 | 16.5 ± 3.1 hours | [1] |
| 8.0 | 37 | 5 ± 1.6 hours | [1] |
Note: Data on the stability of this compound in acidic conditions is limited in the reviewed literature. However, studies on similar ester-containing prodrugs of mefenamic acid suggest increased stability at low pH.
Degradation Pathways
The spontaneous degradation of this compound proceeds primarily through two competing pathways: hydrolysis and intramolecular acyl migration.
-
Hydrolysis: This pathway involves the cleavage of the ester bond, resulting in the release of free mefenamic acid and glucuronic acid.
-
Acyl Migration: This is an intramolecular rearrangement where the mefenamic acid acyl group migrates from the C1 position of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, and C4 positions. This process leads to the formation of various positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides), which can exist as both β- and α-anomers.
The acyl migration pathway is of particular interest as the resulting isomers can be more reactive than the parent 1-O-β-glucuronide and are implicated in covalent binding to proteins.
Visualization of Degradation Pathways
Caption: Degradation of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the stability and degradation of this compound.
In Vitro Stability Assay
This protocol describes a general procedure for assessing the stability of this compound in aqueous buffer solutions at various pH values.
Materials:
-
Mefenamic acid 1-O-β-glucuronide standard
-
Phosphate buffer solutions (e.g., 0.1 M) at desired pH values (e.g., 3, 5, 7.4, 8, 9)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for quenching)
-
Constant temperature incubator or water bath (37 °C)
-
HPLC system with UV or MS detector
-
Autosampler vials
Procedure:
-
Buffer Preparation: Prepare a series of phosphate buffer solutions at the target pH values. Ensure the pH is accurately measured and adjusted.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a known concentration.
-
Incubation: a. Pre-warm the buffer solutions to 37 °C. b. Spike a known volume of the this compound stock solution into each buffer solution to achieve a final desired concentration (e.g., 10 µM). c. Immediately withdraw a sample (t=0) and quench the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid (e.g., 1%). d. Incubate the remaining solutions at 37 °C. e. Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) and quench as described in step 3c.
-
Sample Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining mefenamic acid 1-O-β-glucuronide and the formation of mefenamic acid (hydrolysis product).
-
Data Analysis: a. Plot the natural logarithm of the this compound concentration versus time. b. Determine the degradation rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualization of the Stability Assay Workflow
Caption: Workflow for In Vitro Stability Assay.
HPLC Method for Analysis of Degradation Products
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., 10 mM ammonium acetate, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the parent glucuronide, its isomers, and the more lipophilic mefenamic acid. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a wavelength where both mefenamic acid and its glucuronide absorb (e.g., 280 nm), or Mass Spectrometry (MS) for more specific detection and identification of isomers.
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatogram for the peaks corresponding to this compound, its isomers (if standards are available or identified by MS), and mefenamic acid.
-
Quantify the peak areas to determine the concentration of each component at different time points.
NMR Spectroscopy for Isomer Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of the acyl migration isomers.
Sample Preparation:
-
Incubate this compound in a deuterated buffer solution (e.g., phosphate buffer in D₂O) at 37 °C directly in an NMR tube.
-
Acquire ¹H NMR spectra at various time intervals to monitor the changes in the chemical shifts of the glucuronic acid protons.
Key NMR Signatures:
-
Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are highly sensitive to the position of the acyl group. The disappearance of the signal for the 1-O-β-glucuronide anomeric proton can be used to monitor the overall degradation rate. New anomeric proton signals will appear for the α- and β-anomers of the 2-O, 3-O, and 4-O isomers.
-
Other Glucuronic Acid Protons (H-2, H-3, H-4, H-5): Significant downfield shifts of the proton attached to the carbon bearing the migrated acyl group are expected. For example, upon migration to the 2-O position, the H-2 proton signal will shift downfield.
Data Analysis:
-
By monitoring the changes in the ¹H NMR spectrum over time, the kinetics of the formation and disappearance of each isomer can be determined.
-
2D NMR techniques, such as COSY and TOCSY, can be used to assign the proton signals of the glucuronic acid moiety for each isomer.
Conclusion
The spontaneous degradation of this compound is a critical factor to consider in its overall disposition and potential for toxicity. Its stability is markedly reduced in neutral to alkaline conditions, with acyl migration and hydrolysis being the predominant degradation pathways. The formation of reactive isomeric glucuronides through acyl migration highlights the importance of careful evaluation of this metabolite. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the stability and degradation of this compound and other acyl glucuronides, contributing to a better understanding of their safety profile.
References
The Perilous Bond: An In-depth Technical Guide to the Covalent Binding of Mefenamic Acid Glucuronide to Plasma Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding of mefenamic acid glucuronide, a reactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, to plasma proteins. This phenomenon is of significant interest in drug development and safety assessment due to its potential implication in idiosyncratic drug reactions and toxicities. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction: The Hidden Reactivity of a Common Analgesic
Mefenamic acid, a widely used analgesic, undergoes extensive metabolism in the body.[1] A major metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which forms mefenamic acid 1-O-β-acyl glucuronide.[2] While glucuronidation is typically considered a detoxification pathway, acyl glucuronides of many carboxylic acid-containing drugs are chemically reactive electrophiles.[3][4] These reactive metabolites can covalently bind to nucleophilic residues on proteins, forming drug-protein adducts.[4][5] The formation of these adducts is believed to be a potential mechanism for drug-induced hypersensitivity reactions and other toxicities, as the modified proteins can be recognized as neoantigens by the immune system.[3][6]
This compound, despite being relatively stable at physiological pH compared to other acyl glucuronides, has been shown to bind irreversibly to plasma proteins, most notably human serum albumin (HSA).[6][7] Understanding the kinetics, mechanisms, and consequences of this covalent binding is crucial for the risk assessment of mefenamic acid and other drugs in the fenamate class.
Metabolic Activation and Reaction Pathways
Mefenamic acid is metabolized by both Phase I and Phase II enzymes.[6][7] The primary pathway leading to the reactive metabolite is the direct conjugation of mefenamic acid's carboxylic acid group with glucuronic acid, forming the 1-O-β-acyl glucuronide. This reaction is primarily catalyzed by UGT1A9 and UGT2B7 isoforms.[8]
The acyl glucuronide is an electrophilic species that can undergo several reactions:
-
Hydrolysis: The ester bond can be hydrolyzed, regenerating the parent drug, mefenamic acid.
-
Acyl Migration: The acyl group can migrate from the 1-O-β position to other hydroxyl groups on the glucuronic acid moiety, forming isomeric esters.
-
Covalent Binding: The electrophilic carbonyl group of the acyl glucuronide can react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine, to form stable covalent adducts.[3] This can occur via transacylation or through the formation of reactive aldehydes after acyl migration, leading to protein glycation.[9]
Besides the acyl glucuronide pathway, mefenamic acid can also be bioactivated to other reactive intermediates, such as acyl-CoA thioesters, which are also capable of forming adducts with proteins.[10]
Quantitative Data on Stability and Reactivity
The stability and reactivity of this compound have been characterized in several studies. The following tables summarize key quantitative findings.
Table 1: Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 7.4 | 16.5 ± 3.1 |
| 8.0 | 5.0 ± 1.6 |
Data sourced from McGurk et al. (1996)[6][7]
Table 2: Kinetic Parameters for Mefenamic Acid Glucuronidation
| Enzyme Source | Apparent Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Human Kidney Cortical Microsomes | 23 | 17 ± 5.5 |
Data sourced from King et al. (2001)[8]
Table 3: Comparative Reactivity of Mefenamic Acid Metabolites with Glutathione (GSH)
| Metabolite | Relative Reactivity |
| Mefenamic Acid-S-acyl-CoA (MFA-SCoA) | 80-fold more reactive than MFA-1-β-O-G |
Data sourced from Grillo et al. (2012)[10][11]
Experimental Protocols for Detecting Covalent Binding
The detection and characterization of this compound-protein adducts involve a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.
In Vitro Incubation with Human Serum Albumin (HSA)
Objective: To assess the direct covalent binding of this compound to HSA.
Methodology:
-
Synthesis of this compound: The 1-O-β-acyl glucuronide of mefenamic acid is synthesized enzymatically using liver microsomes or recombinantly expressed UGT enzymes, or through chemical synthesis.
-
Incubation: Purified HSA (typically at a concentration of 40 µM) is incubated with varying concentrations of this compound (e.g., 400 nM to 2 mM) in a physiologically relevant buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) at 37°C for a specified time (e.g., 16 hours).[12]
-
Removal of Unbound Ligand: Following incubation, unbound mefenamic acid and its glucuronide are removed from the protein by methods such as dialysis, gel filtration, or precipitation of the protein with an organic solvent.
-
Quantification of Covalent Binding: The extent of covalent binding is determined by methods such as liquid scintillation counting (if a radiolabeled drug is used) or by mass spectrometry.
Cell-Based Assays
Objective: To demonstrate that the formation of this compound within a cellular environment leads to covalent binding to cellular proteins.
Methodology:
-
Cell Culture: A cell line, such as the Chinese hamster lung fibroblast cell line V79, is used.[6][7] To specifically assess the role of glucuronidation, cells transfected to express a human UGT isoenzyme (e.g., UGT1A2) are compared with untransfected control cells.[6][7]
-
Drug Exposure: The cells are incubated with mefenamic acid (e.g., at various concentrations) for a defined period.
-
Protein Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed to extract cellular proteins.
-
Measurement of Covalent Binding: Similar to the in vitro HSA assay, the amount of mefenamic acid covalently bound to the extracted proteins is quantified, typically using radiolabeled drug and liquid scintillation counting. Irreversible binding is confirmed by extensive washing or protein precipitation steps.
Mass Spectrometric Analysis of Protein Adducts
Objective: To identify the specific sites of adduction on the protein and to characterize the chemical nature of the adducts.
Methodology:
-
Protein Isolation and Digestion: The adducted protein (e.g., HSA from in vitro incubations or from patient plasma) is isolated and then enzymatically digested into smaller peptides, typically using trypsin.[12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[12][13][14]
-
Data Analysis: The MS/MS spectra are searched for peptides that have a mass shift corresponding to the addition of mefenamic acid or its glucuronide moiety. The fragmentation pattern in the MS/MS spectrum is then used to confirm the identity of the peptide and pinpoint the specific amino acid residue that has been modified.[12][14]
Implications for Drug Development and Safety
The formation of covalent adducts between this compound and plasma proteins has several important implications for drug development:
-
Immunogenicity: The drug-protein adducts can act as haptens, triggering an immune response that may lead to hypersensitivity reactions.[3][6]
-
Toxicity: Covalent modification can alter the structure and function of proteins, potentially leading to cellular dysfunction and toxicity.[3] The kidneys are a potential target for mefenamic acid-induced toxicity, which may be related to high intrarenal concentrations of the reactive glucuronide.[8]
-
Risk Assessment: Regulatory agencies, such as the FDA, recommend that the potential for acyl glucuronide formation and reactivity be assessed for new drug candidates containing a carboxylic acid moiety.[9]
Conclusion
The covalent binding of this compound to plasma proteins is a well-documented phenomenon that underscores the importance of evaluating the reactivity of drug metabolites. While glucuronidation is often a detoxification pathway, the formation of reactive acyl glucuronides represents a potential liability for carboxylic acid-containing drugs. A thorough understanding of the mechanisms of adduct formation, supported by robust in vitro and in vivo experimental models and advanced analytical techniques, is essential for the development of safer medicines. Future research should focus on establishing a clearer link between the extent of protein adduction and the incidence and severity of adverse drug reactions in patients.
References
- 1. research.vu.nl [research.vu.nl]
- 2. scialert.net [scialert.net]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stork: Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo [storkapp.me]
- 7. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Solid-Phase Extraction for the Isolation of Mefenamic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver via oxidation and glucuronidation. The direct conjugation of mefenamic acid with glucuronic acid results in the formation of mefenamic acid acyl glucuronide, a significant metabolite that is predominantly excreted in the urine.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and pre-concentration of mefenamic acid glucuronide from complex biological samples such as plasma and urine, prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for two effective SPE methods for the isolation of this compound: a mixed-mode anion exchange/reversed-phase method and a standard reversed-phase method.
Metabolic Pathway of Mefenamic Acid
Mefenamic acid undergoes phase I metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to form 3'-hydroxymethyl mefenamic acid and 3'-carboxymefenamic acid.[1][3] Both the parent drug and its oxidative metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid to form their respective glucuronides.[1][4]
Experimental Protocols
Protocol 1: Mixed-Mode Anion Exchange/Reversed-Phase SPE
This method is highly selective for acidic compounds like this compound, providing a very clean extract.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Strong Anion Exchange with Reversed-Phase characteristics)
-
Biological sample (e.g., human plasma, urine)
-
Deionized water
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., Mefenamic acid-d4 glucuronide)
Experimental Workflow:
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add the internal standard.
-
Dilute the sample with 1 mL of 2% ammonium hydroxide in water to ensure the analyte is in its ionized form.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of 2% ammonium hydroxide in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Further wash with 1 mL of methanol to remove non-polar, non-ionic interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 2% formic acid in acetonitrile/methanol (50:50, v/v). The acidic solution neutralizes the analyte, disrupting the ionic interaction with the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase SPE
This is a more general method suitable for non-polar to moderately polar compounds.
Materials:
-
C18 SPE Cartridges
-
Biological sample (e.g., human plasma, urine)
-
Deionized water
-
Methanol
-
Acetonitrile
-
Formic acid
-
Internal Standard (IS) solution (e.g., Mefenamic acid-d4 glucuronide)
Experimental Workflow:
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add the internal standard.
-
Acidify the sample with 1 mL of 2% formic acid in water to ensure the analyte is in its neutral form.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the expected performance of the SPE methods and typical LC-MS/MS parameters for the analysis of this compound.
Table 1: SPE Method Performance Comparison (Illustrative Data)
| Parameter | Mixed-Mode SPE | Reversed-Phase SPE |
| Recovery (%) | > 90% | 80 - 90% |
| Matrix Effect (%) | < 15% | < 25% |
| Reproducibility (RSD%) | < 5% | < 10% |
| Selectivity | High | Moderate |
| Cleanliness of Extract | Excellent | Good |
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 416.2 -> m/z 240.1 |
| MRM Transition (IS) | m/z 420.2 -> m/z 244.1 |
| Collision Energy | Optimized for specific instrument |
Conclusion
Both mixed-mode and reversed-phase solid-phase extraction methods can be effectively employed for the isolation of this compound from biological matrices. The choice of method will depend on the specific requirements of the assay, such as the need for high selectivity and extract cleanliness. The mixed-mode SPE protocol is recommended for applications requiring low limits of quantification and minimal matrix effects. The provided protocols and illustrative data serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of Mefenamic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the characterization of mefenamic acid glucuronide, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, using high-resolution mass spectrometry (HRMS). The protocol described herein provides a comprehensive workflow, from in vitro generation of the metabolite using human liver microsomes to its confident identification and structural elucidation via accurate mass measurement and fragmentation analysis. This approach is invaluable for drug metabolism studies, enabling the unambiguous identification of metabolites in complex biological matrices.
Introduction
Mefenamic acid is an NSAID widely used for its analgesic and anti-inflammatory properties. Like many xenobiotics, it undergoes extensive metabolism in the body prior to excretion. The primary routes of metabolism for mefenamic acid include oxidation to 3'-hydroxymethyl and 3'-carboxy metabolites, and direct glucuronidation of the parent drug to form an acyl glucuronide.[1] The characterization of these metabolites is a critical step in drug development, providing insights into the drug's disposition, potential for drug-drug interactions, and any safety liabilities associated with reactive metabolites.
High-resolution mass spectrometry has become an indispensable tool in metabolite identification due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental composition. When coupled with liquid chromatography and tandem mass spectrometry (MS/MS) capabilities, HRMS enables the separation of complex mixtures and the generation of information-rich fragmentation spectra for structural elucidation.
This application note provides a detailed protocol for the characterization of this compound using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.
Experimental Protocols
In Vitro Glucuronidation of Mefenamic Acid
This protocol describes the generation of this compound using human liver microsomes.
Materials:
-
Mefenamic acid
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Purified water
Procedure:
-
Prepare a stock solution of mefenamic acid in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (5 mM final concentration)
-
Human Liver Microsomes (0.5 mg/mL final concentration)
-
Mefenamic acid (from stock solution, 100 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (2 mM final concentration).
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes, return to initial over 1 minute, and re-equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) |
| Full Scan Range | m/z 100 - 1000 |
| Resolution | > 70,000 (at m/z 200) |
| MS/MS Activation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped collision energy (e.g., 15, 30, 45 eV) |
| Data Acquisition | Profile mode |
Data Presentation
The primary objective of this analysis is the confident identification of this compound. This is achieved through accurate mass measurement and logical fragmentation patterns.
Table 1: High-Resolution Mass Spectrometry Data for Mefenamic Acid and its Glucuronide Metabolite
| Compound | Theoretical m/z [M-H]⁻ | Measured m/z [M-H]⁻ | Mass Error (ppm) | Molecular Formula |
| Mefenamic Acid | 240.1025 | 240.1022 | -1.25 | C₁₅H₁₄NO₂⁻ |
| This compound | 416.1346 | 416.1341 | -1.20 | C₂₁H₂₂NO₈⁻ |
Table 2: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Loss |
| 416.1341 | 240.1022 | [M-H-glucuronic acid]⁻ |
| 416.1341 | 113.0244 | [Glucuronic acid-H-CO₂-H₂O]⁻ |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of mefenamic acid and its glucuronide metabolite.
Discussion
The presented methodology provides a reliable and accurate approach for the characterization of this compound. The in vitro incubation with human liver microsomes successfully generates the target metabolite. Subsequent analysis by LC-HRMS allows for the separation of the metabolite from the parent drug and other matrix components.
The high-resolution full scan data is critical for the initial identification of the metabolite. The measured mass of the metabolite should be within a narrow mass tolerance window (typically < 5 ppm) of the theoretical mass of the expected glucuronide conjugate. This high mass accuracy provides strong evidence for the elemental composition of the ion.
The data-dependent MS/MS analysis provides further structural confirmation. For this compound, the characteristic fragmentation pattern in negative ion mode is the neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in a fragment ion corresponding to the deprotonated parent drug (m/z 240.1022). Other diagnostic fragment ions derived from the glucuronic acid moiety itself can also be observed, further strengthening the identification.
Conclusion
The combination of in vitro metabolism, liquid chromatography, and high-resolution mass spectrometry offers a powerful strategy for the characterization of drug metabolites. The detailed protocol and representative data presented in this application note demonstrate a robust workflow for the confident identification of this compound. This approach can be readily adapted for the characterization of other drug metabolites in drug discovery and development settings.
References
Application Note: Synthesis of Mefenamic Acid Glucuronide as a Reference Standard
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in vivo. One of the major metabolic pathways is glucuronidation, leading to the formation of mefenamic acid acyl glucuronide.[1][2][3] This metabolite is of significant interest in drug metabolism and toxicology studies due to its potential reactivity.[4][5][6] The availability of a pure mefenamic acid glucuronide reference standard is crucial for accurate quantification in biological matrices and for conducting in vitro and in vivo toxicological assessments. This application note provides a detailed protocol for the chemical synthesis of mefenamic acid 1-β-O-acyl glucuronide.
The synthesis involves a two-step process: first, the coupling of mefenamic acid with a protected glucuronic acid derivative, followed by the removal of the protecting groups to yield the final product.[7] This method provides a reliable means of obtaining high-purity this compound for research purposes.
Chemical Structures
-
Mefenamic Acid: 2-((2,3-dimethylphenyl)amino)benzoic acid
-
Mefenamic Acid Acyl-β-D-glucuronide: 1-[2-[(2,3-Dimethylphenyl)amino]benzoate] β-D-Glucopyranuronic Acid[8][9]
Experimental Overview
The overall synthetic workflow is depicted below. The process begins with the reaction of the cesium salt of mefenamic acid with a protected brominated glucuronate. The resulting protected conjugate is then subjected to deprotection to yield the final this compound.
Caption: Chemical synthesis workflow for this compound.
Detailed Experimental Protocols
Materials and Methods
-
Reagents: Mefenamic acid, Cesium carbonate (Cs₂CO₃), Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, Dimethylformamide (DMF), Lipase AS Amano (LAS), Porcine Liver Esterase (PLE), Sodium phosphate buffer, Acetonitrile (ACN), Ammonium acetate (NH₄OAc), Tetrahydrofuran (THF). All reagents should be of analytical grade or higher.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Protocol 1: Synthesis of Protected this compound
-
Preparation of Mefenamic Acid Cesium Salt:
-
Dissolve mefenamic acid in methanol.
-
Add an equimolar amount of aqueous cesium carbonate solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the mefenamic acid cesium salt.
-
-
Coupling Reaction:
-
Dissolve the mefenamic acid cesium salt in anhydrous DMF.
-
To this solution, add methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate.[7]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected this compound methyl ester.
-
Protocol 2: Deprotection of this compound
This protocol describes a chemo-enzymatic deprotection method.[7]
-
Deacetylation (Removal of Acetyl Groups):
-
Dissolve the protected this compound in a mixture of dimethyl sulfoxide (DMSO) and sodium phosphate buffer (pH 6.0).[7]
-
Add Lipase AS Amano (LAS) and stir the mixture at 40°C.[7]
-
Monitor the reaction by HPLC. The conversion yield to the deacetylated intermediate can be expected to be around 90%.[7]
-
After completion, purify the intermediate product.
-
-
Hydrolysis of Methyl Ester:
-
Dissolve the deacetylated intermediate in a mixture of DMSO and sodium phosphate buffer (pH 6.0).[7]
-
Add Porcine Liver Esterase (PLE) and incubate the mixture at 40°C.[7]
-
Monitor the reaction by HPLC. The conversion yield to the final product can be expected to be around 99%.[7]
-
Upon completion, acidify the reaction mixture with HCl to approximately pH 3.[7]
-
The precipitated product can be collected by filtration and washed with water.
-
Further purification can be achieved by preparative HPLC.
-
Protocol 3: Purification and Characterization
-
Purification:
-
The final product can be purified using a reversed-phase HPLC system.
-
A suitable mobile phase would be a gradient of acetonitrile in water containing an appropriate buffer, such as ammonium acetate.[7]
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized this compound. The expected mass can be calculated based on its molecular formula (C₂₁H₂₃NO₈).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product. 1H and 13C NMR spectra should be acquired and compared with expected chemical shifts.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Protected Conjugate | ||
| Yield | Moderate | [7] |
| Deacetylation Step | ||
| Conversion Yield | 90% | [7] |
| Ester Hydrolysis Step | ||
| Conversion Yield | 99% | [7] |
| Final Product | ||
| Molecular Formula | C₂₁H₂₃NO₈ | [8] |
| Molecular Weight | 417.41 g/mol | [9] |
| Purity (by HPLC) | >95% |
Analytical Characterization Workflow
The identity and purity of the synthesized reference standard are confirmed through a series of analytical techniques.
Caption: Workflow for the analytical characterization of the synthesized standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for use as a reference standard in research and drug development. The described chemo-enzymatic method offers high conversion yields for the deprotection steps.[7] Proper analytical characterization is essential to confirm the identity and purity of the final product, ensuring its suitability as a reference standard.
References
- 1. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. The nonenzymatic reactivity of the acyl-linked metabolites of mefenamic acid toward amino and thiol functional group bionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mefenamic acid acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 9. scbt.com [scbt.com]
Application Notes: Mefenamic Acid Glucuronide as a Biomarker for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 enzymes (CYP2C9) and direct glucuronidation of the parent compound and its oxidized metabolites.[1][2][3] The formation of mefenamic acid acyl-β-D-glucuronide is a significant elimination pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] Due to its involvement with key UGT isoforms, the quantification of mefenamic acid glucuronide can serve as a valuable in vitro and in vivo biomarker to study drug metabolism and potential drug-drug interactions (DDIs). This document provides detailed application notes and protocols for utilizing this compound as a biomarker.
Applications in Drug Metabolism Research
-
UGT Activity Phenotyping: Mefenamic acid is metabolized by several UGT isoforms, including UGT1A9 and UGT2B7.[2][5] Therefore, the rate of this compound formation can be used as a probe to determine the activity of these enzymes in various in vitro systems, such as human liver microsomes (HLMs) and recombinant UGT enzymes.
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs can potentially inhibit or induce the activity of UGT enzymes, leading to altered metabolism of mefenamic acid and other drugs cleared by the same pathway. By measuring the changes in this compound levels in the presence of a test compound, researchers can assess the DDI potential of new chemical entities. Mefenamic acid itself has been shown to inhibit multiple UGT isoforms, highlighting the importance of evaluating its interaction with other medications.[1][6]
-
Pharmacogenetic Studies: Genetic polymorphisms in UGT genes can lead to inter-individual variability in drug metabolism. The formation of this compound can be used as a phenotypic marker to study the functional consequences of these genetic variations on drug metabolism.
Data Presentation
Table 1: Kinetic Parameters of Mefenamic Acid Glucuronidation
| System | UGT Isoform(s) | Km (µM) | S50 (µM) | h | CLint (µL/min/mg protein) | Reference |
| Human Kidney Cortical Microsomes | Endogenous | 23 | - | - | 17 ± 5.5 | [2] |
| Recombinant UGT1A9 | UGT1A9 | - | 449 | 0.4 | - | [2] |
| Recombinant UGT2B7 | UGT2B7 | Atypical Kinetics | - | - | - | [2] |
Km: Michaelis-Menten constant; S50: Substrate concentration at half-maximal velocity for enzymes exhibiting non-Michaelis-Menten kinetics; h: Hill coefficient; CLint: Intrinsic clearance.
Table 2: Inhibitory Potential of Mefenamic Acid against various UGT Isoforms
| UGT Isoform | Probe Substrate | IC50 (µM) | Reference |
| UGT1A1 | Estradiol-3-O-glucuronidation | >200 | [4] |
| UGT1A3 | - | Inhibited | [1][6] |
| UGT1A4 | - | Inhibited | [1][6] |
| UGT1A6 | - | Inhibited | [1][6] |
| UGT1A9 | Propofol | Inhibited | [1][6][7] |
| UGT2B7 | 3'-azido-3'-deoxythymidine (AZT) | 0.3 | [8] |
IC50: Half maximal inhibitory concentration.
Mandatory Visualizations
Signaling Pathway of Mefenamic Acid Metabolism
Caption: Metabolic pathway of Mefenamic Acid.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for in vitro mefenamic acid glucuronidation.
Experimental Protocols
Protocol 1: In Vitro Mefenamic Acid Glucuronidation Assay in Human Liver Microsomes (HLMs)
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Mefenamic Acid
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN), cold
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., Mefenamic acid-d4)
-
Test inhibitor compound (optional)
2. Reagent Preparation:
-
HLM suspension: Dilute HLMs to the desired concentration (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Add alamethicin to a final concentration of 25 µg/mg protein and pre-incubate on ice for 15 minutes to activate the UGT enzymes.
-
Mefenamic Acid stock solution: Prepare a 10 mM stock solution of mefenamic acid in methanol or DMSO.
-
UDPGA solution: Prepare a 50 mM stock solution of UDPGA in water.
-
Test inhibitor solution: Prepare a stock solution of the test inhibitor at a concentration 100-fold higher than the highest desired final concentration.
3. Incubation Procedure:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (to a final concentration of 5 mM)
-
Activated HLM suspension (to a final protein concentration of 0.1-0.5 mg/mL)
-
Mefenamic acid working solution (to the desired final concentration, typically near the Km value of 23 µM)
-
Test inhibitor or vehicle (if performing an inhibition study)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the UDPGA solution (to a final concentration of 2-5 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 50 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water or 2 mM ammonium acetate.[9][10]
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Gradient: A suitable gradient to separate this compound from the parent drug and other matrix components.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
2. Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often used for mefenamic acid.[9][11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mefenamic Acid: m/z 240.0 → 196.3 (Quantifier), m/z 240.0 → 181.1 (Qualifier).[9]
-
This compound (C₂₁H₂₃NO₈, MW: 417.41): The precursor ion will be [M-H]⁻ at m/z 416.4. The product ion will be the mefenamic acid fragment at m/z 240.1 (loss of the glucuronic acid moiety, 176 Da). Therefore, the transition would be approximately m/z 416.4 → 240.1 . Note: These transitions should be optimized for the specific instrument used.
-
Internal Standard (Mefenamic acid-d4): m/z 244.1 → 199.1.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
3. Sample Preparation from Biological Matrices:
-
Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge as described in Protocol 1.
-
Liquid-Liquid Extraction (LLE): An alternative is to use LLE with a suitable organic solvent like methyl tert-butyl ether (MTBE) after acidification of the plasma sample.
-
-
Urine:
-
Dilute the urine sample (e.g., 1:10) with mobile phase A containing the internal standard.
-
Centrifuge to remove any particulates before injection.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use a weighted linear regression model for quantification.
-
For inhibition studies, calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
The use of this compound as a biomarker provides a robust and reliable method for investigating UGT-mediated drug metabolism. The protocols outlined in this document offer a starting point for researchers to design and execute experiments for phenotyping UGT activity and assessing the DDI potential of new drug candidates. Careful optimization of assay conditions and analytical methods is crucial for generating high-quality, reproducible data.
References
- 1. Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Identification and characterization of human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of salvianolic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Relationship - Mefenamic Acid - inhibits - UGT1A9 [biokb.lcsb.uni.lu]
- 8. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
In vitro models for studying mefenamic acid glucuronidation (e.g., liver microsomes)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models, primarily liver microsomes, for the investigation of mefenamic acid glucuronidation. Detailed protocols for experimental procedures are included to facilitate the study of this critical metabolic pathway for mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Introduction
Mefenamic acid is extensively metabolized in the body, with glucuronidation being a primary route of elimination.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the drug, forming a more water-soluble mefenamic acid acyl glucuronide that can be readily excreted.[2] Understanding the kinetics and the specific UGT enzymes involved in mefenamic acid glucuronidation is crucial for predicting drug-drug interactions, assessing metabolic clearance, and understanding potential variability in patient response.[3] In vitro models, such as human liver microsomes (HLMs), human kidney cortical microsomes (HKCMs), and recombinant UGT enzymes, are invaluable tools for these investigations.[4][5]
Key UGT Enzymes in Mefenamic Acid Glucuronidation
Studies have identified two primary UGT isoforms responsible for the glucuronidation of mefenamic acid:
-
UGT2B7: This enzyme is a major contributor to the glucuronidation of a wide range of drugs, including many NSAIDs.[6]
-
UGT1A9: This isoform also plays a significant role in the metabolism of mefenamic acid.[4]
Both UGT2B7 and UGT1A9 are expressed in the liver and kidney, highlighting the importance of both organs in the clearance of mefenamic acid.[4]
Quantitative Data Summary
The following tables summarize the kinetic parameters for mefenamic acid glucuronidation obtained from various in vitro systems.
Table 1: Kinetic Parameters for Mefenamic Acid Glucuronidation in Human Microsomes
| Enzyme Source | Kinetic Model | Km (μM) | S50 (μM) | h (Hill Coefficient) | Vmax (pmol/min/mg protein) | CLint (μL/min/mg protein) | Reference |
| Human Kidney Cortical Microsomes (HKCM) | Michaelis-Menten | 23 | - | - | Not Reported | 17 ± 5.5 | [4] |
| Human Liver Microsomes (HLM) | - | - | - | - | - | - |
Data for HLM was not explicitly found in the provided search results, but it is a standard model used.
Table 2: Kinetic Parameters for Mefenamic Acid Glucuronidation by Recombinant UGTs
| UGT Isoform | Kinetic Model | Km (μM) | S50 (μM) | h (Hill Coefficient) | Vmax (pmol/min/mg protein) | Reference |
| UGT2B7 | Atypical | - | - | - | - | [4] |
| UGT1A9 | Negative Cooperativity | - | 449 | 0.4 | - | [4] |
Table 3: Inhibitory Potential of Mefenamic Acid
| Enzyme/System | Inhibited Substrate | IC50 (μM) | Inhibition Type | Reference |
| UGT2B7 (HLM) | 3'-azido-3'-deoxythymidine (AZT) | 0.3 | Not Competitive | [6][7] |
| UGT2B7 (recombinant) | 3'-azido-3'-deoxythymidine (AZT) | Similar to HLM | - | [6] |
Experimental Protocols
Protocol 1: Determination of Mefenamic Acid Glucuronidation Kinetics in Human Liver Microsomes
This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of mefenamic acid glucuronidation using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Mefenamic Acid
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic Acid
-
Internal Standard (e.g., Mefenamic Acid-d4)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mefenamic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of mefenamic acid at various concentrations by diluting the stock solution in Tris-HCl buffer.
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Microsome Activation (Addressing Latency):
-
Dilute the HLM suspension to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation buffer.
-
Add alamethicin to the diluted microsomes to a final concentration of 50 µg/mg of microsomal protein to disrupt the microsomal membrane and ensure access of cofactors to the UGT active site.[8]
-
Incubate the microsome-alamethicin mixture on ice for 15-30 minutes.[9]
-
-
Incubation:
-
In a microcentrifuge tube, combine the activated HLM suspension and the mefenamic acid working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 1-5 mM).[9] The total incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Include control incubations without UDPGA to account for any non-enzymatic degradation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[10]
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of mefenamic acid glucuronide using a validated LC-MS/MS method.
-
Mobile Phase Example: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10]
-
Column Example: A C18 reverse-phase column.
-
Monitor the specific mass transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound formed based on a standard curve.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the mefenamic acid concentration and fit the data to the Michaelis-Menten equation or other appropriate kinetic models using non-linear regression software to determine Km and Vmax.
-
Protocol 2: Screening for Mefenamic Acid Glucuronidation Activity using Recombinant UGTs
This protocol is designed to identify which specific UGT isoforms are involved in mefenamic acid metabolism.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A9, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Same reagents as in Protocol 1.
Procedure:
-
Follow the same general procedure as outlined in Protocol 1.
-
Enzyme Source: Instead of HLMs, use individual recombinant UGT isoforms at a fixed protein concentration.
-
Substrate Concentration: Use a fixed, saturating concentration of mefenamic acid.
-
Incubation: Incubate each recombinant UGT with mefenamic acid and UDPGA.
-
Analysis: Quantify the formation of this compound for each UGT isoform.
-
Interpretation: The UGT isoforms that produce the highest amount of this compound are the primary enzymes responsible for its glucuronidation.
Visualizations
Mefenamic Acid Glucuronidation Pathway
References
- 1. assaygenie.com [assaygenie.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. impactfactor.org [impactfactor.org]
Application of Mefenamic Acid Acyl-β-D-glucuronide in Drug-Drug Interaction Studies
Application Note and Protocols
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in humans, primarily through oxidation by cytochrome P450 (CYP) 2C9 and direct glucuronidation to form mefenamic acid acyl-β-D-glucuronide.[1][2] This acyl glucuronide is a major metabolite and, due to its chemical nature, has the potential to contribute to drug-drug interactions (DDIs). Acyl glucuronides can be chemically reactive and have been implicated in DDIs through the inhibition of drug-metabolizing enzymes and transporters.[3][4] Mefenamic acid itself is a potent inhibitor of UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7, indicating a high potential for DDIs with co-administered drugs that are substrates of these enzymes.[5][6][7][8]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the DDI potential of mefenamic acid and its acyl glucuronide metabolite. The focus is on in vitro methodologies to assess the inhibitory effects on UGTs and interactions with key drug transporters such as Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) and Breast Cancer Resistance Protein (BCRP).
Data Presentation: Mefenamic Acid as a UGT Inhibitor
The inhibitory potential of the parent drug, mefenamic acid, against various UGT isoforms has been documented. This information is crucial for predicting potential clinical DDIs.
| Inhibitor | UGT Isoform | Probe Substrate | Test System | IC₅₀ (µM) | Inhibition Type | Reference(s) |
| Mefenamic Acid | UGT2B7 | 3'-azido-3'-deoxythymidine (AZT) | Human Liver Microsomes (HLM) | 0.3 | Not Competitive | [5][7] |
| Mefenamic Acid | UGT2B7 | 3'-azido-3'-deoxythymidine (AZT) | Recombinant Human UGT2B7 | Similar to HLM | - | [5][7] |
| Mefenamic Acid | UGT2B7 | Morphine (3-glucuronidation) | Human Liver Microsomes (HLM) | 9.2 | Competitive | [9] |
| Mefenamic Acid | UGT2B7 | Morphine (6-glucuronidation) | Human Liver Microsomes (HLM) | 13.5 | Competitive | [9] |
| Mefenamic Acid | UGT1A9 | Propofol | Recombinant Human UGT1A9 | Potent Inhibitor | - | [8][10] |
| Mefenamic Acid | UGT1A1 | Salvianolic acid A | Human Liver Microsomes (HLM) | 12.4 ± 2.2 | - | [11] |
| Mefenamic Acid | UGT1A1 | Salvianolic acid A | Recombinant Human UGT1A1 | >200 | - | [11] |
Table 1: Summary of in vitro inhibition of UGT enzymes by mefenamic acid.
Signaling Pathways and Experimental Workflows
Understanding the metabolic pathway of mefenamic acid and the general workflow for assessing DDI potential is fundamental for designing and interpreting experimental studies.
Metabolic pathway of mefenamic acid. (Caption)
General workflow for DDI assessment. (Caption)
Experimental Protocols
Protocol 1: UGT Inhibition Assay
This protocol is designed to determine the IC₅₀ of mefenamic acid against UGT2B7 activity using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Mefenamic Acid
-
Zidovudine (AZT) - UGT2B7 probe substrate[5]
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), trisodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Acetonitrile (ACN)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mefenamic acid in DMSO. Serially dilute to obtain a range of concentrations.
-
Prepare a stock solution of AZT in water or a suitable buffer.
-
Prepare the incubation buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Prepare the alamethicin stock solution (in ethanol) for activating the microsomes.
-
-
Incubation:
-
In a 96-well plate, add HLM to the incubation buffer. The final protein concentration should be optimized (e.g., 0.025-0.1 mg/mL).[1]
-
Add alamethicin to a final concentration of 10-25 µg/mg of microsomal protein and pre-incubate for 15 minutes on ice.
-
Add different concentrations of mefenamic acid (or vehicle control - DMSO) to the wells and pre-incubate for 10 minutes at 37°C.
-
Add the UGT2B7 probe substrate, AZT (at a concentration near its Km), to each well.
-
Initiate the reaction by adding UDPGA (e.g., 2-5 mM final concentration).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C in a shaking water bath. The reaction time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of AZT-glucuronide using a validated LC-MS/MS method.
-
Monitor the specific parent-to-product ion transitions for AZT-glucuronide and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each mefenamic acid concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.
-
Protocol 2: OATP1B1 Substrate and Inhibition Assay
This protocol outlines the steps to assess whether this compound is a substrate or inhibitor of OATP1B1 using stably transfected HEK293 cells.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells)
-
Mefenamic Acid Acyl-β-D-glucuronide (requires chemical synthesis or commercial sourcing, CAS 102623-18-7)[12]
-
[³H]-Estradiol-17β-glucuronide (E₁₇βG) - OATP1B1 probe substrate
-
Rifamycin SV or Cyclosporin A - Positive control inhibitor
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Part A: Substrate Assessment
-
Cell Culture:
-
Culture OATP1B1-HEK293 and mock-HEK293 cells in 24- or 48-well plates until confluent.
-
-
Uptake Experiment:
-
Wash the cell monolayers three times with pre-warmed (37°C) HBSS.
-
Initiate the uptake by adding HBSS containing various concentrations of this compound to the cells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.[6]
-
Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Subtract the uptake in mock cells (non-specific uptake and passive diffusion) from the uptake in OATP1B1-expressing cells to determine the net transporter-mediated uptake.
-
A net uptake ratio (OATP1B1/mock) of ≥ 2 is generally considered indicative of a substrate.
-
If the uptake is saturable, determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Part B: Inhibition Assessment (IC₅₀ Determination)
-
Cell Culture:
-
As described in Part A.
-
-
Inhibition Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the cells for 5-10 minutes with HBSS containing various concentrations of this compound (the potential inhibitor) or a positive control inhibitor.
-
Initiate the uptake by adding HBSS containing the OATP1B1 probe substrate ([³H]-E₁₇βG) at a concentration near its Km, along with the respective concentrations of this compound.
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake and wash as described in Part A.
-
-
Quantification:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the OATP1B1-mediated uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor from the total uptake.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: BCRP Inhibition Assay (Vesicular Transport)
This protocol uses inside-out membrane vesicles from cells overexpressing BCRP to assess the inhibitory potential of this compound. This method is particularly useful for compounds with low passive permeability.[13][14]
Materials:
-
BCRP-overexpressing and control membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Mefenamic Acid Acyl-β-D-glucuronide
-
[³H]-Estrone-3-sulfate - BCRP probe substrate
-
Ko143 or Fumitremorgin C - Positive control BCRP inhibitor
-
Vesicular transport buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions
-
Ice-cold wash buffer
-
96-well filter plates (e.g., glass fiber)
-
Scintillation cocktail and counter
Procedure:
-
Preparation:
-
Thaw BCRP and control membrane vesicles on ice.
-
Prepare serial dilutions of this compound and the positive control inhibitor in the transport buffer.
-
-
Incubation:
-
In a 96-well plate on ice, add the membrane vesicles (e.g., 5-10 µg protein/well), probe substrate ([³H]-Estrone-3-sulfate), and the test compound (this compound) or controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Transport Reaction:
-
Initiate the transport by adding ATP (to measure ATP-dependent transport) or AMP (as a negative control) to the wells. A typical final concentration is 4 mM ATP.
-
Incubate for a defined time (e.g., 3-5 minutes) at 37°C.
-
-
Termination and Filtration:
-
Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Rapidly filter the contents of the wells through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and measure the radioactivity trapped on the filters.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells.
-
Determine the percentage of inhibition of BCRP-mediated transport for each concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
Mefenamic acid is a potent inhibitor of UGT1A9 and UGT2B7, indicating a significant risk for DDIs with drugs cleared by these pathways. While direct evidence is lacking, its major metabolite, mefenamic acid acyl-β-D-glucuronide, warrants investigation as a potential perpetrator of transporter-mediated DDIs. Acyl glucuronides of other drugs are known to inhibit transporters like OATPs and MRPs.[4] The provided protocols offer a robust framework for systematically evaluating the DDI potential of mefenamic acid and its glucuronide metabolite in vitro. The data generated from these studies are essential for building predictive models and informing the design of potential clinical DDI studies, ultimately contributing to the safer use of mefenamic acid in clinical practice.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. protocols.io [protocols.io]
- 3. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. scbt.com [scbt.com]
- 13. BCRP Inhibition | Evotec [evotec.com]
- 14. BCRP Substrate Identification | Evotec [evotec.com]
Troubleshooting & Optimization
Improving the yield and purity of synthetic Mefenamic acid glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic mefenamic acid glucuronide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Protected this compound (Intermediate Product)
Question: We are experiencing a low yield (below 40%) during the initial coupling reaction between the mefenamic acid cesium salt and the protected glucuronic acid bromide. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this step, a variation of the Koenigs-Knorr reaction, can stem from several factors related to reactants, reaction conditions, and side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Improvement |
| Incomplete formation of the mefenamic acid cesium salt. | Ensure the complete neutralization of mefenamic acid with cesium carbonate. Use a stoichiometric amount and allow for sufficient reaction time with stirring. Monitor the reaction progress by checking the pH. | A complete conversion to the salt ensures its nucleophilicity for the subsequent reaction, potentially increasing the yield to the reported moderate levels (around 50-60%). |
| Degradation of the glucuronic acid bromide donor. | Use a fresh, high-purity batch of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This reagent is moisture-sensitive and can degrade upon storage. | Using a high-quality glycosyl donor is critical for maximizing the yield of the desired β-glucuronide. |
| Suboptimal reaction temperature. | Maintain a consistent reaction temperature. The reaction is typically run at or slightly above room temperature. Higher temperatures can lead to the formation of side products. | Optimized temperature control can minimize side reactions and favor the desired product formation. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the glycosyl bromide. | Anhydrous conditions are crucial for the success of the Koenigs-Knorr reaction and can significantly improve the yield. |
| Formation of orthoester by-products. | The formation of orthoesters is a known side reaction in glycosylation reactions. While challenging to completely eliminate, careful control of reaction conditions can minimize their formation. | Minimizing orthoester formation will directly increase the yield of the desired 1-β-O-acyl glucuronide. |
Issue 2: Incomplete Enzymatic Deprotection
Question: The enzymatic deprotection of the acetyl and methyl ester groups is not going to completion, resulting in a mixture of partially deprotected intermediates and the final product. How can we achieve complete deprotection?
Answer:
Incomplete deprotection can be due to enzyme activity, substrate concentration, or reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Improvement |
| Low enzyme activity. | Use a fresh batch of lipase AS Amano (for deacetylation) and porcine liver esterase (for methyl ester hydrolysis) with known activity. Ensure proper storage of the enzymes to maintain their activity. | High-quality, active enzymes are essential for achieving high conversion yields (reported to be 90-99%).[1] |
| Suboptimal pH of the buffer. | The pH of the buffer is critical for enzyme activity. For the lipase-mediated deacetylation, a pH of 6.0 is recommended. For the esterase-mediated hydrolysis, a pH of 6.0 is also reported to be effective.[1] | Maintaining the optimal pH ensures the enzyme functions at its maximal rate, leading to complete deprotection. |
| Inadequate enzyme concentration. | Increase the concentration of the enzyme in the reaction mixture. The reported protocol uses a significant amount of enzyme relative to the substrate. | A higher enzyme concentration can drive the reaction to completion, especially if the substrate concentration is high. |
| Presence of enzyme inhibitors. | Ensure the reaction mixture is free from any potential enzyme inhibitors that may be carried over from previous steps. | Removal of inhibitors will restore the enzyme's catalytic efficiency. |
Issue 3: Presence of Multiple Isomers in the Final Product
Question: Our final product shows multiple peaks on HPLC analysis, suggesting the presence of isomers. What are these isomers and how can we minimize their formation?
Answer:
The presence of isomers is a common issue with acyl glucuronides due to their inherent chemical reactivity. The primary product is the 1-β-O-acyl glucuronide, but this can rearrange to other positional isomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Improvement |
| Acyl migration. | Acyl glucuronides are prone to intramolecular acyl migration, where the mefenamyl group moves from the C1 position to the C2, C3, or C4 hydroxyl groups of the glucuronic acid ring. This process is pH and temperature-dependent. | Careful control of pH during workup and purification is crucial to minimize isomerization. |
| Anomerization. | The desired product is the β-anomer. However, under certain conditions, it can anomerize to the α-anomer. | The synthetic route described by Baba and Yoshioka is designed to exclusively give the β-anomer.[1] Adhering to this protocol should prevent the formation of the α-anomer. |
| pH during workup and purification. | Both acidic and basic conditions can promote acyl migration. It is crucial to maintain a neutral or slightly acidic pH (around 6.0-7.0) during extraction and purification steps. | Maintaining a controlled pH environment will significantly reduce the formation of isomeric impurities and improve the purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound using the chemo-enzymatic method?
A1: The chemo-enzymatic method reported by Baba and Yoshioka (2006) provides moderate yields for the initial coupling step to form the protected glucuronide (around 50-60%) and high yields for the subsequent deprotection steps (90-99%).[1] Therefore, an overall yield of approximately 45-59% can be expected.
Q2: What are the common impurities that can be found in the final product?
A2: Besides the positional isomers (2-O, 3-O, and 4-O-acyl glucuronides) formed via acyl migration, other potential impurities can include:
-
Unreacted Mefenamic Acid: Can be present if the initial coupling reaction did not go to completion.
-
Partially Deprotected Intermediates: If the enzymatic deprotection steps are incomplete.
-
Impurities from Starting Mefenamic Acid: Commercial mefenamic acid may contain impurities such as 2,3-dimethylaniline and 2-chlorobenzoic acid. These are unlikely to be incorporated into the final glucuronide structure but should be considered during the purification of the starting material.
Q3: What is the stability of this compound?
A3: this compound is relatively stable at physiological pH (7.4) with a half-life of approximately 16.5 hours at 37°C. However, its degradation is accelerated under alkaline conditions. At pH 8.0, the half-life decreases to about 5 hours. It is important to consider this instability during storage and handling, especially in basic solutions.
Q4: What analytical techniques are suitable for characterizing the final product?
A4: A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product. A reverse-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is suitable.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the glucuronide linkage.
Experimental Protocols
Synthesis of Mefenamic Acid Cesium Salt
-
Dissolve mefenamic acid in a suitable organic solvent (e.g., methanol).
-
Add a stoichiometric amount of cesium carbonate (Cs₂CO₃) to the solution.
-
Stir the mixture at room temperature until the mefenamic acid is completely dissolved and gas evolution ceases, indicating the formation of the cesium salt.
-
Remove the solvent under reduced pressure to obtain the mefenamic acid cesium salt as a solid.
Chemo-enzymatic Synthesis of this compound
This protocol is adapted from Baba and Yoshioka (2006).[1]
-
Step 1: Synthesis of Protected this compound
-
React the mefenamic acid cesium salt with commercially available methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in an anhydrous solvent such as dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature under an inert atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the protected this compound.
-
-
Step 2: Enzymatic Deacetylation
-
Dissolve the protected this compound in a mixture of dimethyl sulfoxide (DMSO) and a sodium phosphate buffer (pH 6.0).
-
Add Lipase AS Amano to the solution.
-
Incubate the mixture at 40°C with stirring for several hours.
-
Monitor the deacetylation by HPLC.
-
Upon completion, purify the product to obtain the methyl ester of this compound.
-
-
Step 3: Enzymatic Hydrolysis of the Methyl Ester
-
Dissolve the methyl ester of this compound in a mixture of DMSO and a sodium phosphate buffer (pH 6.0).
-
Add Porcine Liver Esterase to the solution.
-
Incubate the mixture at 40°C with stirring for 1.5 hours.[1]
-
Monitor the hydrolysis by HPLC.
-
Upon completion (conversion yield of 99% is reported), acidify the reaction mixture to a pH of approximately 3 with HCl.[1]
-
Filter the mixture and purify the final product, this compound, by preparative HPLC.
-
Visualizations
Caption: Chemo-enzymatic synthesis workflow for this compound.
References
Stabilizing Mefenamic acid glucuronide in biological samples during storage
Welcome to the technical support center for the stabilization of mefenamic acid glucuronide in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the collection, processing, storage, and analysis of biological samples containing this compound.
Q1: My measured concentrations of mefenamic acid are unexpectedly high, while the glucuronide levels are lower than anticipated. What is the likely cause?
A1: This is a classic sign of this compound degradation. This compound is an acyl glucuronide, a class of metabolites known for their instability, especially at physiological or alkaline pH.[1][2] The ester linkage in the glucuronide is susceptible to hydrolysis, which cleaves the glucuronic acid moiety and releases the parent drug, mefenamic acid. This process artificially inflates the concentration of the parent drug while reducing the measured level of the metabolite.
To prevent this, it is crucial to stabilize the biological samples immediately after collection. This is typically achieved by lowering the pH and temperature.
Q2: What is the recommended procedure for collecting and processing blood samples to ensure the stability of this compound?
A2: Immediate stabilization of blood samples is critical to prevent the degradation of this compound. The following protocol is recommended:
Experimental Protocol: Blood Sample Collection and Processing
Objective: To collect and process blood samples to ensure the stability of this compound for accurate bioanalysis.
Materials:
-
Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA)
-
Pre-chilled tubes for plasma collection
-
Acidifying agent (e.g., citric acid or formic acid solution)
-
Refrigerated centrifuge
-
Dry ice or a -80°C freezer for immediate storage
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant. Invert the tubes gently several times to ensure proper mixing.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to slow down enzymatic and chemical degradation processes.
-
Plasma Separation: As soon as possible, centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma. A typical centrifugation setting is 1500 x g for 10-15 minutes.
-
Plasma Acidification: Transfer the plasma to pre-chilled tubes. Immediately acidify the plasma to a pH of 4-5. This can be achieved by adding a small volume of a suitable acid. The exact volume and concentration of the acid should be validated for your specific sample volume.
-
Storage:
-
Short-term storage: If the analysis is to be performed within a few hours, the acidified plasma samples can be stored at 4°C.
-
Long-term storage: For longer-term storage, immediately freeze the acidified plasma samples and store them at -80°C.
-
Q3: What are the optimal pH and temperature conditions for storing samples containing this compound?
A3: this compound is most stable in acidic conditions and at low temperatures. Here is a summary of the stability of this compound under different conditions:
| Temperature | pH | Half-life | Recommendations |
| 37°C | 7.4 | ~16.5 hours[1][2] | Unstable. Immediate processing is required. |
| 37°C | 8.0 | ~5 hours[1][2] | Highly unstable. Avoid these conditions. |
| 4°C | Acidic (pH 4-5) | Stable for short-term storage | Recommended for samples to be analyzed within a few hours. |
| -20°C | Acidic (pH 4-5) | Moderately stable | Suitable for intermediate-term storage, but -80°C is preferred for long-term stability. |
| -80°C | Acidic (pH 4-5) | Highly stable | Recommended for long-term storage of samples. |
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?
A4: While direct studies on the effect of different anticoagulants on this compound stability are limited, some general principles for acyl glucuronides apply. EDTA is often preferred over heparin for several reasons. EDTA acts as a chelating agent, which can inhibit certain enzymatic activities that may contribute to the degradation of metabolites.[3] Heparin, on the other hand, has been reported to interfere with some analytical techniques, such as PCR, by binding to DNA.[4] For bioanalytical studies of small molecules and their metabolites, EDTA is generally considered a safer choice to minimize potential interferences.
Q5: I am observing peak tailing and inconsistent retention times for this compound in my LC-MS analysis. What could be the issue?
A5: Issues with peak shape and retention time in LC-MS analysis of mefenamic acid and its glucuronide can arise from several factors:
-
Mobile Phase pH: The pH of the mobile phase is critical for the proper ionization and retention of both mefenamic acid and its glucuronide. An acidic mobile phase, often containing formic acid or acetic acid, is typically used to improve peak shape and ionization efficiency in positive ion mode.
-
Column Choice: A C18 column is commonly used for the separation of mefenamic acid and its metabolites. Ensure that the column is not degraded and is appropriate for the mobile phase conditions.
-
Sample Matrix Effects: Biological matrices can interfere with the analysis. Ensure that your sample preparation method, such as protein precipitation or solid-phase extraction, is effective in removing interfering substances.
-
Acyl Migration: Under certain conditions, the acyl group of the glucuronide can migrate to different positions on the glucuronic acid moiety, leading to the formation of isomers. These isomers may have slightly different retention times and can cause peak broadening or the appearance of multiple peaks. Maintaining a low pH throughout the sample handling and analysis process can help minimize acyl migration.
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the recommended experimental workflow for sample stabilization and the degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 4. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for the Separation of Mefenamic acid and its Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of mefenamic acid and its glucuronide metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between mefenamic acid and its glucuronide that affect chromatographic separation?
A1: Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID). Its glucuronide is a phase II metabolite, formed by the enzymatic addition of a glucuronic acid moiety. This conjugation significantly increases the polarity and water solubility of the molecule. In reversed-phase HPLC, this increased polarity causes the mefenamic acid glucuronide to be less retained on the non-polar stationary phase, resulting in a shorter retention time compared to the parent mefenamic acid.
Q2: What is a typical starting point for a mobile phase to separate mefenamic acid and its glucuronide?
A2: A good starting point for method development is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic modifier (B).
-
Aqueous Phase (A): An acidic buffer, such as 0.1% formic acid or a 10-20 mM ammonium acetate or ammonium formate buffer adjusted to a pH between 3 and 5. The acidic pH suppresses the ionization of the carboxylic acid groups on both molecules, leading to better retention and peak shape.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape for acidic compounds.
A typical starting gradient could be 5-10% B, increasing to 90-95% B over 10-15 minutes.
Q3: Why is the pH of the mobile phase critical for this separation?
A3: The pH of the mobile phase is crucial because it controls the ionization state of both mefenamic acid and its glucuronide, both of which are acidic compounds.[1] At a pH below their pKa values, they will be in their neutral, less polar form, which increases their retention on a reversed-phase column. Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of the carboxyl groups, increasing hydrophobicity and retention, which can enhance resolution. Conversely, a higher pH will lead to ionization, increased polarity, and earlier elution. Consistent pH is vital for reproducible retention times.
Q4: Should I use isocratic or gradient elution?
A4: Due to the significant polarity difference between mefenamic acid and its glucuronide, gradient elution is highly recommended. An isocratic method that provides good retention for the early-eluting glucuronide would likely result in a very long retention time and poor peak shape for the mefenamic acid. A gradient allows for the elution of both compounds within a reasonable timeframe while maintaining good resolution and peak shape.
Troubleshooting Guides
Issue 1: Poor Resolution Between Mefenamic Acid and its Glucuronide
Symptoms:
-
Overlapping or co-eluting peaks for mefenamic acid and its glucuronide.
-
Inability to accurately quantify both analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the Gradient: A shallower gradient will increase the separation between peaks. Try decreasing the rate of increase of the organic phase (B). |
| Change the Organic Modifier: If using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation. | |
| Incorrect Mobile Phase pH | Optimize pH: Adjust the pH of the aqueous mobile phase. A lower pH (around 3-4) will generally increase the retention of both compounds and may improve resolution. |
| Inadequate Column Chemistry | Select a Different Column: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivities. |
Issue 2: Peak Tailing, Especially for this compound
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Lower Mobile Phase pH: Peak tailing for acidic compounds can be caused by interactions with residual silanol groups on the silica-based stationary phase. Lowering the pH (e.g., to 2.5-3.5) will ensure the carboxylic acid on the glucuronide is fully protonated, minimizing these interactions. |
| Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM) can help to mask the residual silanol groups. | |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
Issue 3: this compound Elutes in the Solvent Front
Symptoms:
-
The glucuronide peak is not retained and elutes with the solvent front.
-
Poor peak shape and inability to quantify the metabolite.
Possible Causes and Solutions:
| Cause | Solution |
| High Initial Organic Content | Lower the Initial Percentage of Organic Solvent: Start the gradient with a lower concentration of the organic phase (B), for example, 2-5%. This will increase the retention of the highly polar glucuronide. |
| Mobile Phase pH is too High | Lower the pH: As mentioned previously, a lower pH will increase the retention of the acidic glucuronide. |
| Incorrect Column Choice | Consider a More Retentive Column: A column with a higher carbon load or an embedded polar group stationary phase may provide better retention for the polar glucuronide. |
Experimental Protocols
Recommended HPLC Method for Separation of Mefenamic Acid and its Glucuronide
This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize typical mobile phase compositions found in the literature for the analysis of mefenamic acid. These can be adapted for the separation of its glucuronide by incorporating a gradient elution starting with a lower organic phase concentration.
Table 1: Mobile Phase Compositions for Mefenamic Acid Analysis
| Organic Solvent | Aqueous Phase/Buffer | Ratio (v/v) | Reference |
| Methanol | Ammonium Acetate (pH 6) | 67:33 | [2] |
| Acetonitrile + THF | Ammonium Dihydrogen Orthophosphate Buffer (pH 5.0) | 45:55 | [3] |
| Acetonitrile | 0.1% Formic Acid in Deionized Water | Gradient | [4] |
| Acetonitrile | Phosphate Buffer (pH 2.5) | 55:45 | [5] |
| Acetonitrile | 1% Triethylamine (pH 2 with H3PO4) | 45:35 (+20% Methanol) | [6] |
| Acetonitrile | Water (pH 3) | 50:50 | [1] |
Visualizations
Caption: Troubleshooting workflow for HPLC method optimization.
Caption: Logical relationship of polarity and elution order.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Separation of substrates and closely related glucuronide metabolites using various chromatographic modes [agris.fao.org]
- 5. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing back-conversion of Mefenamic acid glucuronide to parent drug
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the back-conversion of mefenamic acid glucuronide to its parent drug during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a major metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is formed in the liver by the action of UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, is a major pathway for the elimination of mefenamic acid and its other metabolites.[1][2] The stability of this compound, an acyl glucuronide, is a concern because it is susceptible to hydrolysis, which results in the back-conversion to the parent drug, mefenamic acid.[3] This instability can lead to inaccurate quantification in pharmacokinetic and metabolism studies.
Q2: What are the main factors that promote the back-conversion of this compound?
A2: The primary factors that promote the hydrolysis of this compound are:
-
pH: The degradation of this compound is significantly accelerated under alkaline conditions.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Enzymatic Activity: The presence of β-glucuronidases and other esterases, which can be found in biological samples, can enzymatically cleave the glucuronide moiety.
Q3: How can I minimize the back-conversion of this compound during sample collection and handling?
A3: To minimize back-conversion, it is crucial to handle biological samples with care:
-
Rapid Cooling: Immediately cool samples on ice after collection to slow down chemical and enzymatic degradation.
-
Low pH: Acidify the samples to a pH of less than 6.0 as soon as possible. This can be achieved by adding a small volume of a suitable acid, such as citric acid or acetic acid.
-
Low Temperature Storage: Store samples at or below -70°C until analysis.
-
Use of Inhibitors: Consider adding esterase inhibitors to the collection tubes if enzymatic hydrolysis is a major concern.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in plasma/serum samples.
| Possible Cause | Troubleshooting Step |
| Back-conversion during sample processing | 1. Ensure immediate cooling of blood samples after collection. 2. Promptly separate plasma/serum by centrifugation at a low temperature (e.g., 4°C). 3. Acidify the plasma/serum to pH < 6.0 immediately after separation. |
| Inadequate storage conditions | 1. Verify that samples are consistently stored at ≤ -70°C. 2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are planned. |
| Enzymatic degradation | 1. Collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Minimize the time samples spend at room temperature before processing and freezing. |
Issue 2: High variability in mefenamic acid concentrations in replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | 1. Standardize the time between sample collection, processing, and freezing for all samples. 2. Ensure uniform acidification of all samples by gentle mixing after adding the acid. |
| pH drift during storage or analysis | 1. Check the pH of the sample matrix before and after storage to ensure it remains acidic. 2. Use a buffered mobile phase for HPLC analysis to maintain a stable pH during the run. |
| Contamination with β-glucuronidase | 1. Ensure all labware and reagents are free from microbial contamination. 2. Filter samples through a 0.22 µm filter before HPLC analysis if contamination is suspected. |
Data Presentation
Table 1: Stability of this compound at 37°C
| pH | Half-life (hours) | Reference |
| 7.4 | 16.5 ± 3.1 | [3] |
| 8.0 | 5.0 ± 1.6 | [3] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound
This protocol outlines the steps to assess the stability of this compound in a buffered solution at a specific pH and temperature.
Materials:
-
This compound standard
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Water (HPLC grade)
-
Thermostated incubator or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Buffer Solution: Prepare the desired pH buffer (e.g., pH 7.4) and bring it to the incubation temperature (e.g., 37°C).
-
Prepare Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and then dilute with the pre-warmed buffer to the desired starting concentration.
-
Incubation: Place the solution in a thermostated incubator or water bath.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal or greater volume of cold acetonitrile to stop the hydrolysis.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to precipitate any proteins. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentrations of this compound and mefenamic acid.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life of the compound under the tested conditions.
Protocol 2: HPLC Method for Quantification of Mefenamic Acid and this compound
This is a general HPLC method that can be optimized for specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both compounds have good absorbance (e.g., 280 nm) or Mass Spectrometry for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Prepare Mobile Phase: Prepare the aqueous and organic mobile phases and degas them before use.
-
Equilibrate the System: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Standard Solutions: Prepare a series of standard solutions of mefenamic acid and this compound of known concentrations to generate a calibration curve.
-
Inject Samples: Inject the prepared standards and samples onto the HPLC system.
-
Data Acquisition and Analysis: Integrate the peak areas of mefenamic acid and this compound. Use the calibration curve to quantify the concentrations in the unknown samples.
Mandatory Visualizations
Caption: Metabolic pathway of mefenamic acid.
Caption: Recommended workflow for biological sample handling.
Caption: Troubleshooting logic for low glucuronide levels.
References
Addressing matrix effects in the quantification of Mefenamic acid glucuronide in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Mefenamic acid glucuronide in urine samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in urine, with a focus on mitigating matrix effects.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Co-elution of endogenous urine components (e.g., urea, salts, phospholipids).- High concentration of the analyte itself. | 1. Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Use a mixed-mode or polymer-based sorbent for effective removal of interferences.[1] - Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to two units below the pKa of mefenamic acid to ensure it is uncharged and efficiently extracted into an organic solvent. - Dilution: A simple "dilute-and-shoot" approach can be effective if the analyte concentration is high enough to remain above the limit of quantification.[2] 2. Chromatographic Separation: - Modify the gradient elution to better separate this compound from matrix components.[3] - Use a column with a different selectivity (e.g., biphenyl phase instead of C18).3. Internal Standard Selection: - Employ a stable isotope-labeled internal standard (SIL-IS), such as Mefenamic acid-d4, which co-elutes with the analyte and experiences similar matrix effects.[4] |
| Poor Reproducibility (High %RSD) | - Inconsistent sample preparation.- Variable matrix effects between different urine samples.- Instability of this compound. | 1. Standardize Sample Preparation: Ensure consistent volumes, pH adjustments, and extraction times for all samples.2. Matrix Matching: Prepare calibration standards and quality controls in a pooled blank urine matrix that is representative of the study samples.3. Evaluate Analyte Stability: this compound, an acyl glucuronide, can be unstable, especially at neutral or alkaline pH.[5] Acidify urine samples upon collection and store them at low temperatures to prevent degradation.[2] |
| Low Analyte Recovery | - Inefficient extraction from the urine matrix.- Incomplete enzymatic hydrolysis of the glucuronide.- Adsorption of the analyte to labware. | 1. Optimize Extraction: - SPE: Test different wash and elution solvents to maximize recovery. - LLE: Screen various organic solvents to find the one with the best extraction efficiency for this compound.2. Optimize Hydrolysis: - Ensure the β-glucuronidase enzyme is active and used at the optimal pH and temperature. - Increase incubation time or enzyme concentration to ensure complete cleavage of the glucuronide bond.[1] 3. Use Silanized Labware: To prevent non-specific binding of the analyte. |
| High Background or Interferences | - Contamination from collection containers, reagents, or labware.- Presence of isobaric interferences in the urine matrix. | 1. Use High-Purity Reagents and Solvents: Ensure all materials are of LC-MS grade.2. Thoroughly Clean Labware: Or use disposable labware to minimize contamination.3. Optimize MS/MS Parameters: Select specific precursor and product ion transitions (MRM) for this compound to enhance selectivity.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound in urine?
A1: While the optimal method can be matrix and concentration-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective for removing a broad range of interfering compounds from complex matrices like urine.[1] For Mefenamic acid, a polymer-grafted silica gel has been shown to be effective.[7] However, simpler methods like "dilute-and-shoot" can be sufficient if the analyte concentration is high and the mass spectrometer is sensitive enough.[2]
Q2: Is enzymatic hydrolysis necessary for the quantification of this compound?
A2: It depends on the analytical strategy. If the goal is to quantify the total mefenamic acid (conjugated and unconjugated), then hydrolysis with β-glucuronidase is necessary to cleave the glucuronide and measure the parent drug.[1] If the objective is to quantify the intact this compound, then hydrolysis is not performed. Direct quantification of the glucuronide can be challenging due to its high polarity and potential instability.[8]
Q3: What type of internal standard is recommended for this analysis?
A3: A stable isotope-labeled internal standard (SIL-IS), such as Mefenamic acid-d4, is the gold standard.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction for matrix effects.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated using at least six different lots of blank urine.
Q5: What are the key validation parameters to consider for a bioanalytical method for this compound in urine?
A5: According to regulatory guidelines, key validation parameters include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution). Given the nature of this compound, particular attention should be paid to its stability in the urine matrix.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for NSAIDs in Urine
| Technique | Principle | Advantages | Disadvantages | Reported Recovery for Mefenamic Acid |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, good cleanup, potential for enrichment.[1] | Can be time-consuming and require method development. | >85%[9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive and use large volumes of organic solvents. | ~110% (in serum)[10] |
| Fabric Phase Sorptive Extraction (FPSE) | A novel technique using a sorbent-coated fabric for extraction. | Fast, green, requires minimal solvent.[1] | Newer technique, may have limited sorbent choices. | Not specifically reported, but good for other NSAIDs.[1] |
| Protein Precipitation | Proteins are precipitated with an organic solvent or acid, and the supernatant is analyzed. | Fast and simple. | Less effective at removing other matrix components. | Not ideal for urine, more common for plasma. |
| Dilute-and-Shoot | Urine sample is simply diluted with a suitable solvent before injection. | Very fast and simple. | High potential for matrix effects, requires a sensitive instrument.[2] | N/A |
Table 2: Typical LC-MS/MS Parameters for Mefenamic Acid Analysis
| Parameter | Setting |
| LC Column | C18 or Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Formate[4][11] |
| Mobile Phase B | Acetonitrile or Methanol[4][11] |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min[11] |
| Injection Volume | 2 - 10 µL[4][11] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for mefenamic acid[12] |
| MS/MS Transition (MRM) | Precursor ion (e.g., m/z 240.1) -> Product ion (e.g., m/z 196.1) for Mefenamic Acid |
Note: The MRM transition for this compound would be different and needs to be optimized.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Urine Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add an appropriate volume of internal standard (e.g., Mefenamic acid-d4).
-
If total mefenamic acid is to be measured, perform enzymatic hydrolysis at this stage by adding β-glucuronidase and incubating at an optimized temperature and time (e.g., 60°C for 2 hours).[1]
-
Acidify the sample to a pH of ~4-5 with formic acid.
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a weak base like ammonium hydroxide if using an anion exchange mechanism).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 or biphenyl column.
-
Use a gradient elution starting with a high aqueous mobile phase composition to elute polar matrix components, and gradually increasing the organic mobile phase to elute this compound.
-
Divert the flow to waste during the initial part of the run to prevent salts and highly polar components from entering the mass spectrometer.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, likely in negative ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for this compound and its internal standard.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions for both the analyte and the internal standard for quantification and confirmation.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. vliz.be [vliz.be]
Technical Support Center: Scaling Up the Enzymatic Synthesis of Mefenamic Acid Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the enzymatic synthesis of mefenamic acid glucuronide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot or industrial scale.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the enzymatic synthesis of this compound in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the reaction rate significantly slower at a larger scale? | 1. Poor Mixing: Inadequate agitation in a larger reactor can lead to poor substrate and enzyme distribution. 2. Mass Transfer Limitations: Inefficient transfer of substrates to the enzyme's active site. 3. Temperature Gradients: Uneven temperature distribution within the larger volume. | 1. Optimize Agitation: Increase the impeller speed or use a more efficient impeller design. Baffles can also improve mixing. 2. Improve Mass Transfer: Consider using a higher enzyme concentration or immobilizing the enzyme to increase its local concentration. 3. Ensure Uniform Heating: Use a jacketed reactor with good circulation of the heating/cooling fluid. Monitor the temperature at multiple points within the reactor. |
| The final product yield is lower than expected after scaling up. What could be the reason? | 1. Enzyme Instability: The enzyme may be less stable over the longer reaction times often required at a larger scale. Shear stress from increased agitation can also deactivate the enzyme. 2. Substrate/Product Inhibition: Higher concentrations of substrate or product at scale can inhibit the enzyme. 3. pH Fluctuation: The larger reaction volume can make pH control more challenging. | 1. Enzyme Stabilization: Consider enzyme immobilization or the addition of stabilizing agents like BSA. A rotating bed reactor can reduce shear stress.[1] 2. Fed-Batch Strategy: Implement a fed-batch approach where the substrate is added incrementally to maintain a low, optimal concentration. In-situ product removal can also be beneficial.[2] 3. Robust pH Control: Use an automated pH control system with appropriately placed probes and efficient mixing of the acid/base. |
| I'm observing significant enzyme deactivation during the process. How can I prevent this? | 1. Shear Stress: High agitation speeds can denature the enzyme. 2. Extreme pH or Temperature: Localized "hot spots" or pH deviations can irreversibly damage the enzyme. 3. Presence of Proteases: Contamination with proteases can lead to enzyme degradation. | 1. Optimize Agitation: Find the right balance between mixing efficiency and shear stress. 2. Improve Process Control: Ensure uniform temperature and pH throughout the reactor. 3. Use Protease Inhibitors: If protease contamination is suspected, add appropriate inhibitors. |
| Downstream processing is proving difficult, with emulsions forming during extraction. What can I do? | 1. Cell Lysis: If using a whole-cell biocatalyst, cell lysis can release components that act as emulsifiers. 2. High Protein Concentration: High concentrations of the enzyme or other proteins can stabilize emulsions. | 1. Optimize Cell Lysis: If applicable, use a gentler cell lysis method. 2. Protein Precipitation: Before extraction, consider a protein precipitation step (e.g., with ammonium sulfate) followed by centrifugation or filtration. 3. Alternative Purification: Explore non-extractive purification methods like chromatography. |
| The purity of the final product is lower at a larger scale. Why? | 1. Increased By-product Formation: Longer reaction times or non-optimal conditions can lead to the formation of more by-products. 2. Inefficient Purification: The purification method may not be as effective at a larger scale. | 1. Optimize Reaction Conditions: Re-optimize reaction parameters at the larger scale to minimize by-product formation. 2. Scale-Up Purification Protocol: The purification protocol needs to be scaled up appropriately. This may involve using a larger chromatography column or optimizing the extraction procedure. |
Frequently Asked Questions (FAQs)
Q1: Which enzymes are responsible for the glucuronidation of mefenamic acid?
A1: The primary enzymes involved are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7.[3][4][5]
Q2: What are the typical kinetic parameters for these enzymes with mefenamic acid?
A2: For UGT1A9, the kinetics are characterized by negative cooperativity, while UGT2B7 exhibits atypical kinetics with mefenamic acid.[3][4][5] In human kidney cortical microsomes, Michaelis-Menten kinetics were observed for mefenamic acid glucuronidation.[3][4][5]
Q3: What is the optimal pH and temperature for the enzymatic reaction?
A3: Generally, UGT enzymes function optimally at a physiological pH of around 7.4.[2] The optimal temperature is typically around 37°C, but this can be adjusted based on the stability of the specific enzyme preparation.
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the depletion of mefenamic acid and the formation of its glucuronide.[6] Spectrophotometric methods can also be employed.
Q5: What are the main challenges in scaling up this enzymatic synthesis?
A5: Key challenges include maintaining optimal reaction conditions (mixing, temperature, pH) in a larger volume, ensuring enzyme stability, and developing an efficient downstream purification process.[7][8]
Q6: Is enzyme immobilization a viable strategy for this process?
A6: Yes, enzyme immobilization can offer several advantages, including enhanced stability, easier separation from the product, and the potential for enzyme reuse, which can significantly improve the economics of the process.[1][7]
Q7: What are the key considerations for bioreactor design for this enzymatic reaction?
A7: Important design considerations include efficient mixing to ensure homogeneity, adequate mass and heat transfer, and minimizing shear stress on the enzyme.[2][9] The choice between a batch, fed-batch, or continuous reactor will depend on factors like substrate/product inhibition and enzyme stability.
Data Presentation: Illustrative Comparison of Lab vs. Pilot Scale Synthesis
The following table provides a representative comparison of key parameters for the enzymatic synthesis of this compound at a laboratory and pilot scale. Note: This data is illustrative and will vary depending on the specific process and equipment.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Reaction Volume | 1 L | 100 L |
| Mefenamic Acid Concentration | 10 mM | 10 mM |
| UDPGA Concentration | 15 mM | 15 mM |
| Recombinant UGT Enzyme | 0.5 g/L | 0.5 g/L |
| Reaction Time | 8 hours | 12 hours |
| Conversion Rate | >95% | ~90% |
| Isolated Yield | ~85% | ~75% |
| Product Purity | >98% | >95% |
Experimental Protocols
Lab-Scale Enzymatic Synthesis of this compound (1 L)
-
Reaction Setup:
-
To a 1 L stirred-glass reactor, add 800 mL of 50 mM phosphate buffer (pH 7.4).
-
Add mefenamic acid to a final concentration of 10 mM and stir until dissolved. A small amount of a co-solvent like DMSO may be used if necessary.
-
Add UDP-glucuronic acid (UDPGA) to a final concentration of 15 mM.
-
Add MgCl₂ to a final concentration of 5 mM.
-
-
Enzyme Addition and Incubation:
-
Add 0.5 g of recombinant UGT1A9 or UGT2B7.
-
Bring the final volume to 1 L with phosphate buffer.
-
Incubate at 37°C with constant stirring (e.g., 200 rpm) for 8 hours.
-
-
Reaction Monitoring:
-
Take aliquots (e.g., 100 µL) at regular intervals (e.g., every hour).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to precipitate the protein and analyze the supernatant by HPLC.
-
-
Purification:
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Concentrate the supernatant under reduced pressure.
-
Purify the this compound using preparative reverse-phase HPLC.
-
Pilot-Scale Enzymatic Synthesis of this compound (100 L)
-
Bioreactor Preparation:
-
Prepare and sterilize a 150 L jacketed bioreactor equipped with pH, temperature, and dissolved oxygen probes, and an agitator.
-
Add 80 L of 50 mM phosphate buffer (pH 7.4) to the bioreactor.
-
-
Reaction Setup:
-
Add mefenamic acid to a final concentration of 10 mM.
-
Add UDPGA to a final concentration of 15 mM.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Adjust the pH to 7.4 using an automated pH control system.
-
-
Enzyme Addition and Incubation:
-
Add 50 g of recombinant UGT enzyme.
-
Bring the final volume to 100 L with phosphate buffer.
-
Maintain the temperature at 37°C using the jacketed temperature control.
-
Agitate at a speed optimized for mixing without excessive shear (e.g., 100-150 rpm).
-
Incubate for 12 hours, monitoring pH and temperature.
-
-
Downstream Processing:
-
Cool the reactor to 4°C.
-
Perform protein precipitation by adding an organic solvent or using a salt precipitation method.
-
Remove the precipitated protein using centrifugation or filtration.
-
Concentrate the product using tangential flow filtration.
-
Purify the this compound using large-scale chromatography (e.g., a preparative HPLC system with a larger column).
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General workflow for scaling up enzymatic synthesis.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. spinchem.com [spinchem.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. spinchem.com [spinchem.com]
- 4. mt.com [mt.com]
- 5. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Bioreactor design for enzymatic hydrolysis of biomass under the biorefinery concept | Semantic Scholar [semanticscholar.org]
- 7. writeupcafe.com [writeupcafe.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storing Mefenamic acid glucuronide standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Mefenamic acid glucuronide standards. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a major metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The glucuronidation process, a key phase II metabolic reaction, increases the water solubility of Mefenamic acid, facilitating its excretion from the body.
2. What are the recommended storage conditions for this compound standards?
For long-term storage, it is recommended to store this compound standards as a solid in a tightly sealed container in a dry, cool, and well-ventilated place. Many suppliers recommend storage at -20°C. For short-term storage of solutions, it is advisable to use amber vials and store them at 2-8°C. Acyl glucuronides can be unstable, and their stability is dependent on pH and temperature.[3]
3. What solvents should be used to dissolve this compound standards?
4. What is the stability of this compound in solution?
This compound is relatively stable at a physiological pH of 7.4, with a half-life of approximately 16.5 hours at 37°C.[1][2] However, its degradation is accelerated under alkaline conditions, with the half-life decreasing to 5 hours at pH 8.0.[1][2] It is crucial to consider this pH sensitivity when preparing and storing solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or peak splitting in HPLC analysis | - pH of the mobile phase is close to the pKa of the analyte.- Column degradation.- Inappropriate mobile phase composition. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Use a new column or a guard column.- Optimize the mobile phase composition, including the organic solvent ratio and buffer concentration. |
| Low signal intensity or no peak detected in LC-MS/MS | - In-source fragmentation of the glucuronide.- Poor ionization efficiency.- Analyte degradation in the sample or during analysis. | - Optimize the mass spectrometer source parameters (e.g., collision energy) to minimize in-source fragmentation.- Use a mobile phase that promotes ionization (e.g., with volatile additives like ammonium formate or formic acid).- Ensure proper sample handling and storage to prevent degradation. Prepare fresh solutions if necessary. |
| Inconsistent results in enzymatic hydrolysis assays | - Suboptimal enzyme activity (pH, temperature).- Presence of enzyme inhibitors in the sample matrix.- Incomplete hydrolysis. | - Ensure the enzymatic reaction is performed at the optimal pH and temperature for the specific β-glucuronidase used.- Perform a sample cleanup step to remove potential inhibitors before hydrolysis.- Increase the incubation time or the amount of enzyme used. |
| Analyte instability in biological matrices (e.g., plasma, urine) | - Presence of esterases in the biological matrix that can hydrolyze the acyl glucuronide.- pH of the matrix promoting degradation. | - Immediately acidify the biological samples upon collection to inhibit esterase activity.- Store biological samples at -80°C until analysis. |
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 7.4 | 16.5 ± 3.1[1][2] |
| 8.0 | 5.0 ± 1.6[1][2] |
Table 2: Solubility of Mefenamic Acid (Parent Drug) in Various Solvents at 298 K
| Solvent | Solubility (mole fraction) |
| N,N-dimethylacetamide | High[4] |
| N,N-dimethylformamide | High[4] |
| Ethyl acetate | 0.0039[4] |
| Propanone | High[4] |
| Ethanol | 0.0019[4] |
| Propan-2-ol | Moderate[4] |
| Water | Poor[4] |
| Hexane | Poor[4] |
| Heptane | Poor[4] |
| Cyclohexane | Poor[4] |
Note: This data is for the parent drug, Mefenamic acid. The glucuronide is expected to be more soluble in polar solvents.
Experimental Protocols
Detailed Methodology: Bioanalytical Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization and validation are required for specific applications.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard. The characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a common fragmentation pathway for glucuronides.[5]
-
-
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Mefenamic acid to its glucuronide conjugate.
Caption: Experimental workflow for bioanalysis of this compound.
References
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the sensitivity of Mefenamic acid glucuronide detection
Welcome to the technical support center for the analysis of mefenamic acid glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and accuracy of this compound detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a metabolite known for its instability.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte Degradation: this compound is an acyl glucuronide, which is prone to hydrolysis back to the parent drug (mefenamic acid), especially at neutral or alkaline pH.[1] | Sample Stabilization: Immediately after collection, acidify the biological matrix (e.g., plasma, urine) to a pH of 4-5 and keep the samples on ice. Store samples at -80°C until analysis.[1] |
| Inefficient Extraction: The polarity of the glucuronide differs significantly from the parent drug, potentially leading to poor recovery with methods optimized for mefenamic acid. | Optimize Extraction: Use a mixed-mode or a suitable reversed-phase solid-phase extraction (SPE) cartridge. Protein precipitation followed by liquid-liquid extraction can also be effective. Ensure the extraction solvent is appropriate for the more polar glucuronide metabolite. | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection, collision energy, or ionization mode will result in poor sensitivity. | MS Parameter Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions. This compound has a molecular weight of 417.42 g/mol .[2] Optimize collision energy and other source parameters for maximum signal intensity. Consider using negative ion mode for detection. | |
| High Background Noise or Matrix Effects | Insufficient Chromatographic Separation: Co-elution of endogenous matrix components with the analyte can cause ion suppression or enhancement. | Improve Chromatography: Utilize a UPLC/UHPLC system for better peak resolution. Employ a core-shell or sub-2 µm particle size column. Optimize the mobile phase gradient to ensure baseline separation of the analyte from matrix interferences. |
| Inadequate Sample Cleanup: Residual proteins, phospholipids, or salts from the biological matrix can contribute to high background noise. | Enhance Sample Preparation: Incorporate a phospholipid removal step if using protein precipitation. Ensure complete drying and reconstitution in a mobile phase-compatible solvent after extraction. | |
| Multiple Peaks for this compound | Acyl Migration: Acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form positional isomers, which may separate chromatographically.[1] | Acidify Samples: Maintain an acidic pH throughout sample handling and analysis to minimize acyl migration. |
| In-source Fragmentation/Rearrangement: The glucuronide may be unstable in the mass spectrometer source, leading to fragmentation or rearrangement. | Optimize MS Source Conditions: Reduce the source temperature and adjust voltages to minimize in-source degradation. | |
| Inaccurate Quantification (Overestimation of Mefenamic Acid) | Back-conversion of Glucuronide: Hydrolysis of this compound to mefenamic acid during sample processing or storage will lead to artificially high concentrations of the parent drug. | Strict Sample Handling Protocols: Adhere to immediate acidification and low-temperature storage of samples. Analyze samples as soon to collection as possible.[1] |
| Co-elution with Parent Drug: If chromatographic separation is poor, the glucuronide may contribute to the mefenamic acid peak, especially if in-source fragmentation occurs. | Ensure Chromatographic Resolution: Develop a chromatographic method that provides baseline separation between mefenamic acid and its glucuronide metabolite. |
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound so challenging?
A1: The primary challenge lies in the inherent instability of the acyl glucuronide bond. This bond is susceptible to hydrolysis, which converts the metabolite back to the parent drug, mefenamic acid. It can also undergo intramolecular rearrangement, a process known as acyl migration, leading to the formation of multiple isomers. Both processes can result in inaccurate quantification and challenging data interpretation.[1]
Q2: What is the most critical step in the analytical workflow to ensure accurate results?
A2: Sample stabilization immediately upon collection is the most critical step. Acidifying the biological matrix to a pH between 4 and 5 and maintaining low temperatures (on ice during processing and -80°C for storage) are crucial to minimize hydrolysis and acyl migration.[1]
Q3: What are the expected mass-to-charge ratios (m/z) for mefenamic acid and its glucuronide in mass spectrometry?
A3: For mefenamic acid (C₁₅H₁₅NO₂), the protonated molecule [M+H]⁺ would be approximately m/z 242.2, and the deprotonated molecule [M-H]⁻ would be m/z 240.2. For this compound (C₂₁H₂₃NO₈), the protonated molecule [M+H]⁺ would be approximately m/z 418.4, and the deprotonated molecule [M-H]⁻ would be m/z 416.4.[2]
Q4: Can I use a validated method for mefenamic acid to quantify its glucuronide?
A4: It is not recommended. The physicochemical properties of mefenamic acid and its glucuronide are significantly different. A method optimized for the less polar parent drug will likely have poor extraction recovery and chromatographic retention for the more polar glucuronide metabolite. A separate, dedicated method validation is necessary for the accurate quantification of this compound.
Q5: Where can I obtain a reference standard for this compound?
A5: Mefenamic acid-acyl-β-D-glucuronide is commercially available from several chemical suppliers as a reference standard for analytical and research purposes.[2]
Quantitative Data Summary
The sensitivity of an analytical method is crucial for detecting low concentrations of metabolites. The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for mefenamic acid using different analytical techniques. Note: Specific quantitative data for this compound is limited in publicly available literature; the provided data for the parent drug can serve as a benchmark for sensitivity expectations.
Table 1: LC-MS/MS Methods for Mefenamic Acid
| Technique | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 20 | 20 - 6000 | [2][3][4] |
| LC-MS/MS | Rat Plasma | 20.659 | 20.659 - 20067.772 | [5] |
| LC-TQ-MS/MS | Pharmaceutical Formulation | 0.01 | 0.01 - 125,000 | [3] |
Table 2: HPLC and UPLC Methods for Mefenamic Acid
| Technique | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Linearity Range (µg/mL) | Reference |
| HPLC-UV | Human Plasma | 7.95 | 2.62 | 0.2 - 18 | [6] |
| HPLC-UV | Human Serum | 25 | - | 0.025 - 2 | [7] |
| UPLC | Pharmaceutical Formulation | 36 | - | 0.036 - 1.25 | [3] |
Table 3: Other Analytical Methods for Mefenamic Acid
| Technique | Matrix | LOQ (mg/L) | LOD (mg/L) | Linearity Range (mg/L) | Reference |
| Spectrophotometry | Pharmaceutical Formulation | 1.04 | 0.31 | 3.0 - 14.0 | [8] |
| Spectrophotometry | Pharmaceutical Formulation | 0.02646 | 0.00794 | - | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Human Plasma
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, with an emphasis on maintaining analyte stability.
-
Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer the plasma to a new tube and immediately acidify to pH 4-5 with a small volume of 1M formic acid.
-
Store the acidified plasma at -80°C until analysis.
-
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of acidified plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a sensitive UPLC-MS/MS method for the quantification of this compound.
-
Instrumentation:
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 416.4 (for [M-H]⁻) or 418.4 (for [M+H]⁺).
-
Product Ion (Q3): To be determined by infusion of a standard. A likely product ion would result from the loss of the glucuronic acid moiety (176 Da).
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mefenamic Acid Glucuronide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical step in pharmacokinetic and toxicokinetic studies. Mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized to mefenamic acid glucuronide. However, a comprehensive, publicly available, validated analytical method specifically for the quantification of this glucuronide metabolite remains elusive. This guide provides a comparative overview of the common analytical techniques that form the foundation for developing such a method, drawing parallels from validated methods for the parent drug, mefenamic acid.
While specific validated methods for this compound are not readily found in the public domain, the principles and techniques applied to the parent compound are highly relevant. The development of a robust analytical method for the glucuronide metabolite would likely involve modifications of existing high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mefenamic acid.
Methodological Approaches and Considerations
The choice of analytical technique for quantifying this compound would depend on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cost-effective and widely available option for the quantification of analytes that possess a chromophore, which mefenamic acid and its glucuronide do. While potentially less sensitive than mass spectrometry-based methods, modern HPLC systems can offer adequate sensitivity for many applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for bioanalytical assays, LC-MS/MS offers superior sensitivity and selectivity. This is particularly crucial when dealing with complex biological matrices where interferences can be a significant issue. For a metabolite like this compound, which may be present at lower concentrations than the parent drug, the sensitivity of LC-MS/MS is highly advantageous.
Comparative Overview of Analytical Method Parameters for Mefenamic Acid
The following tables summarize typical experimental parameters and performance data from validated analytical methods for the parent drug, mefenamic acid. These serve as a valuable starting point for the development and validation of a method for its glucuronide metabolite.
Table 1: Comparison of Chromatographic and Detection Conditions for Mefenamic Acid
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm) | C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH 3 | Buffer:Acetonitrile:THF (55:45, v/v) | 2 mM Ammonium Acetate:Methanol (15:85, v/v), pH 4.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.75 mL/min |
| Detection | UV at 280 nm | UV at 285 nm | ESI Negative Ion Mode |
| Internal Standard | Diclofenac | Not specified | Diclofenac |
Table 2: Comparison of Sample Preparation and Performance Characteristics for Mefenamic Acid
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Sample Preparation | Liquid-Liquid Extraction (Dichloromethane) | Not specified | Liquid-Liquid Extraction |
| Linearity Range | 25 - 2000 ng/mL | 0.5 - 2 µg/mL | 20 - 6000 ng/mL[1] |
| Limit of Quantification (LOQ) | 25 ng/mL[2] | Not specified | 20 ng/mL[1] |
| Recovery | ~110%[2] | Not specified | ~73%[1] |
| Biological Matrix | Human Serum[2] | Pharmaceutical Formulations[3] | Human Plasma[1] |
Experimental Protocols: A Foundation for Method Development
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are foundational experimental protocols for mefenamic acid that can be tailored for its glucuronide.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective technique for extracting mefenamic acid from biological fluids is LLE.[1]
-
To 100 µL of plasma/serum sample, add the internal standard solution (e.g., diclofenac).
-
Add an extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and diethyl ether).
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the chromatographic system.
For this compound, which is more polar than the parent drug, the choice of extraction solvent and pH adjustment of the sample may need to be optimized to ensure efficient recovery.
Chromatographic Conditions
The separation of the analyte from endogenous interferences is achieved through chromatography.
-
HPLC-UV: A reversed-phase C18 or C8 column is typically used. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with the pH adjusted to ensure the analyte is in a suitable ionic state.[2][3]
-
LC-MS/MS: Similar reversed-phase columns are employed. The mobile phase is usually a combination of acetonitrile or methanol with a volatile buffer like ammonium acetate or formate to ensure compatibility with the mass spectrometer.[1] A gradient elution may be necessary to achieve optimal separation of the glucuronide from the parent drug and other metabolites.
Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a drug metabolite like this compound.
Caption: Workflow for bioanalytical method development and validation.
Challenges in this compound Quantification
A key challenge in the analysis of acyl glucuronides, such as this compound, is their potential for intramolecular rearrangement (acyl migration) and hydrolysis. This instability can lead to inaccurate quantification. Therefore, sample handling and storage conditions (e.g., low temperature, acidic pH) are critical to minimize degradation. The analytical method should be validated to demonstrate the stability of the analyte under the conditions used for sample collection, processing, and analysis.
Conclusion
References
- 1. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Comparative analysis of Mefenamic acid glucuronide formation in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mefenamic acid glucuronide formation, a critical metabolic pathway influencing the drug's disposition and potential for toxicity. Understanding species-specific differences in this process is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows.
Executive Summary
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, with glucuronidation being a primary route of elimination. The formation of mefenamic acid acyl glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 identified as key enzymes in humans. While comprehensive comparative kinetic data for mefenamic acid glucuronidation in liver microsomes across various preclinical species is limited in the available literature, existing studies using human tissues and recombinant enzymes, coupled with qualitative data from rat and human hepatocytes, provide valuable insights into potential species differences. Notably, the stability of the formed glucuronide also appears to differ between species, further impacting the net exposure to this reactive metabolite.
Quantitative Analysis of Mefenamic Acid Glucuronidation
The following tables summarize the available kinetic parameters for this compound formation. It is important to note the absence of direct comparative studies in liver microsomes from common preclinical species, highlighting a significant data gap in the field.
Table 1: Mefenamic Acid Glucuronidation Kinetics in Human Kidney Cortical Microsomes (HKCM) [1]
| Parameter | Value |
| Michaelis-Menten Kinetics | Observed |
| Apparent Km (μM) | 23 |
| Intrinsic Clearance (CLint) (μL/min/mg protein) | 17 ± 5.5 |
Table 2: Mefenamic Acid Glucuronidation Kinetics by Recombinant Human UGT Isoforms [1]
| UGT Isoform | Kinetic Model | S50 (μM) | Hill Coefficient (h) |
| UGT1A9 | Negative Cooperativity | 449 | 0.4 |
| UGT2B7 | Atypical Kinetics | - | - |
Discussion of Species-Specific Findings
While direct kinetic comparisons are challenging, qualitative and indirect evidence points towards species-specific differences in mefenamic acid glucuronidation:
-
Human: In humans, mefenamic acid is known to be metabolized by both Phase I (cytochrome P450) and Phase II (UGT) enzymes, with three different glucuronides identified in human urine.[2] The kidney is a significant site of mefenamic acid glucuronidation, with UGT1A9 and UGT2B7 playing crucial roles.[1]
-
Rat vs. Human: Studies using hepatocytes have detected the formation of mefenamic acid 1-β-O-acyl glucuronide in both rat and human liver cells.[3] However, a significant species difference has been observed in the stability of this metabolite. The hydrolysis of mefenamic acid acyl glucuronide is markedly higher in rat liver microsomes compared to human liver microsomes, and this hydrolysis is mediated by β-glucuronidase. This suggests that while both species produce the glucuronide, its accumulation and subsequent exposure may be lower in rats due to more rapid degradation.
Experimental Protocols
A detailed methodology for assessing this compound formation in vitro is provided below. This protocol is a composite based on standard practices for in vitro drug metabolism studies.
In Vitro Mefenamic Acid Glucuronidation Assay using Liver Microsomes
1. Materials and Reagents:
- Pooled liver microsomes (human, rat, mouse, dog, monkey)
- Mefenamic acid
- Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
- Magnesium chloride (MgCl2)
- Tris-HCl buffer (pH 7.4)
- Alamethicin
- Acetonitrile
- Formic acid
- Internal standard (e.g., a structurally similar compound not present in the matrix)
- HPLC-grade water
2. Preparation of Solutions:
- Mefenamic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent (e.g., methanol or DMSO) and dilute to working concentrations in the incubation buffer.
- UDPGA Solution: Prepare a stock solution of UDPGA in water.
- Microsome Suspension: On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 1 mg/mL) in Tris-HCl buffer.
- Alamethicin Solution: Prepare a stock solution of alamethicin in ethanol or methanol.
3. Incubation Procedure:
- Pre-incubate a mixture of liver microsomes, MgCl2, and mefenamic acid at 37°C for 5 minutes. To activate the UGT enzymes, add alamethicin to the incubation mixture at a final concentration of 25-50 µg/mg of microsomal protein and incubate on ice for 15 minutes prior to the pre-incubation step.
- Initiate the reaction by adding a pre-warmed solution of UDPGA. The final incubation volume is typically 200 µL.
- Incubate at 37°C for a specified time period (e.g., 0, 15, 30, 60, and 120 minutes). The incubation time should be within the linear range of metabolite formation.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
- Transfer the supernatant to a new tube for analysis.
4. Analytical Method (LC-MS/MS):
- Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of this compound.
- Use a suitable C18 column for chromatographic separation.
- The mobile phase can consist of a gradient of water and acetonitrile containing a small percentage of formic acid.
- Monitor the parent drug and the glucuronide metabolite using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.
5. Data Analysis:
- Calculate the rate of this compound formation at each substrate concentration.
- Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
- Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Visualizations
The following diagrams illustrate the metabolic pathway of mefenamic acid and a typical experimental workflow for its glucuronidation assay.
References
- 1. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
A Comparative Guide to Purity Assessment of Synthetic Mefenamic Acid Glucuronide: A Focus on Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic Mefenamic acid glucuronide, with a primary focus on the application and advantages of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely employed for purity assessment, qNMR offers a distinct, non-destructive, and highly accurate alternative. This document presents a comparative overview of these techniques, supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to Mefenamic Acid and its Glucuronide Metabolite
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] In the body, Mefenamic acid is metabolized, in part, through glucuronidation, a process that conjugates the drug with glucuronic acid to form a more water-soluble compound, facilitating its excretion. The purity of synthetically produced this compound is critical for its use as a reference standard in metabolic studies and for ensuring the safety and efficacy of the parent drug.
Mechanism of Action: Mefenamic Acid's Inhibition of the COX Pathway
The therapeutic effect of Mefenamic acid is achieved through its interaction with the cyclooxygenase signaling pathway. The diagram below illustrates the inhibition of COX-1 and COX-2 by Mefenamic acid, which in turn reduces the production of prostaglandins.
References
Mefenamic Acid and its Glucuronide Metabolite: A Comparative In Vitro Stability Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Stability of Mefenamic Acid and its Primary Metabolite, Mefenamic Acid Acyl Glucuronide.
This guide provides a detailed comparison of the in vitro stability of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid and its major phase II metabolite, mefenamic acid acyl glucuronide. Understanding the relative stability of a parent drug and its metabolites is crucial in drug development for predicting pharmacokinetic profiles, assessing potential for drug-protein adduct formation, and evaluating potential toxicities. This comparison is supported by experimental data from peer-reviewed studies.
Executive Summary
In vitro studies demonstrate that mefenamic acid is a highly stable compound under physiological pH conditions. In contrast, its major metabolite, mefenamic acid acyl glucuronide, is significantly less stable and prone to degradation. This instability is a key characteristic of acyl glucuronides and has implications for their potential reactivity and toxicological profile.
Comparative Stability Data
The following table summarizes the available quantitative data on the in vitro stability of mefenamic acid and mefenamic acid acyl glucuronide at physiological and near-physiological pH and temperature.
| Compound | Condition | Half-life (t½) | Reference |
| Mefenamic Acid | Aqueous Buffer, pH 7.4, 37°C | Highly Stable* | [1] |
| Mefenamic Acid Acyl Glucuronide | Aqueous Buffer, pH 7.4, 37°C | 16.5 ± 3.1 hours | [2] |
| Mefenamic Acid Acyl Glucuronide | Aqueous Buffer, pH 8.0, 37°C | 5.0 ± 1.6 hours | [2] |
Metabolic Pathway of Mefenamic Acid
Mefenamic acid undergoes both phase I and phase II metabolism. The primary routes of biotransformation are oxidation by cytochrome P450 enzymes (primarily CYP2C9) and direct glucuronidation of the carboxylic acid group. The oxidative metabolites can also undergo subsequent glucuronidation.[3] The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7, are involved in the glucuronidation of mefenamic acid.
Experimental Protocols
The stability of mefenamic acid and its glucuronide is typically assessed through in vitro incubation studies followed by quantitative analysis, most commonly using High-Performance Liquid Chromatography (HPLC).
Protocol for In Vitro Stability of Mefenamic Acid
This protocol is based on methodologies for forced degradation and stability-indicating assays.[1]
-
Preparation of Solutions: A stock solution of mefenamic acid is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) and then diluted in an aqueous buffer (e.g., phosphate buffer) to the desired final concentration. The pH of the buffer is adjusted to 7.4.
-
Incubation: The mefenamic acid solution is incubated in a temperature-controlled environment, typically a water bath or incubator, set to 37°C.
-
Sampling: Aliquots of the solution are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: The concentration of mefenamic acid in each sample is determined using a validated stability-indicating HPLC method with UV detection.
-
Data Analysis: The percentage of mefenamic acid remaining at each time point is plotted against time. The half-life (t½) is then calculated from the degradation curve, assuming first-order kinetics.
Protocol for In Vitro Stability of Mefenamic Acid Acyl Glucuronide
This protocol is derived from studies specifically investigating the stability of acyl glucuronides.[2]
-
Preparation of Solutions: Mefenamic acid acyl glucuronide (either synthesized or isolated from biological samples) is dissolved in an aqueous buffer (e.g., phosphate buffer) to a known concentration. The pH is adjusted to the desired level (e.g., 7.4 or 8.0).
-
Incubation: The solution is incubated at 37°C in a temperature-controlled environment.
-
Sampling: Samples are taken at various time intervals over a period of up to 24 hours or more, depending on the expected stability.
-
Sample Analysis: The degradation of the mefenamic acid acyl glucuronide is monitored by HPLC. This can be done by measuring the decrease in the peak area of the glucuronide and/or the increase in the peak area of the parent mefenamic acid formed upon hydrolysis.
-
Data Analysis: The natural logarithm of the percentage of the remaining glucuronide is plotted against time. The degradation rate constant (k) is determined from the slope of the line, and the half-life is calculated using the equation t½ = 0.693/k.
Discussion of Comparative Stability
The data clearly indicates that mefenamic acid is substantially more stable in vitro at physiological pH than its acyl glucuronide metabolite. Mefenamic acid's stability is attributed to its robust chemical structure, which does not possess inherently labile functional groups susceptible to hydrolysis under these conditions.
In contrast, the ester linkage in the acyl glucuronide is susceptible to nucleophilic attack, leading to hydrolysis back to the parent drug, mefenamic acid. This degradation is shown to be accelerated under slightly alkaline conditions (pH 8.0), which is a characteristic feature of acyl glucuronide instability.[2] The relative instability of mefenamic acid acyl glucuronide is a critical factor, as reactive acyl glucuronides have been implicated in idiosyncratic drug toxicity through their ability to form covalent bonds with proteins.[2] Although this compound is considered relatively stable compared to other acyl glucuronides, its potential for protein binding has been demonstrated in vitro.[2]
Conclusion
References
A Comparative Analysis of Protein Binding: Mefenamic Acid vs. Its Glucuronide Metabolite
For researchers, scientists, and drug development professionals, understanding the protein binding characteristics of a drug and its metabolites is crucial for predicting its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of the protein binding of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and its major metabolite, mefenamic acid acyl glucuronide.
Mefenamic acid, a widely used analgesic and anti-inflammatory agent, is known to be extensively bound to plasma proteins, primarily albumin. Its metabolic pathway involves conjugation with glucuronic acid to form mefenamic acid acyl glucuronide. While the parent drug exhibits high-affinity reversible binding, its glucuronide metabolite has been shown to engage in irreversible, covalent binding with plasma proteins. This fundamental difference in binding mechanism has significant implications for the disposition, potential for drug-drug interactions, and toxicological profile of mefenamic acid.
Quantitative Comparison of Protein Binding Parameters
The following table summarizes the available quantitative data on the protein binding of mefenamic acid and its glucuronide metabolite. It is important to note that direct comparative studies quantifying both reversible and irreversible binding for both compounds are limited. The data presented is compiled from various studies, each employing different methodologies.
| Parameter | Mefenamic Acid | Mefenamic Acid Acyl Glucuronide | Reference |
| Binding Mechanism | Primarily Reversible | Irreversible (Covalent) | [1] |
| Primary Binding Protein | Serum Albumin | Serum Albumin | [1][2] |
| Binding Rate/Extent | 75 ± 5% bound to plasma proteins | Qualitatively confirmed to bind irreversibly in vitro | [1][2] |
| Association Constant (Ka) | (1.23-1.68) x 10⁵ M⁻¹ | Not applicable due to covalent binding | [2] |
| Inhibition Constant (Ki) | 98.59 µM (in silico study) | Not applicable | [3] |
| Binding Energy (ΔG) | -5.47 kcal/mol (in silico study) | Not available | [3] |
Experimental Protocols
The determination of protein binding is conducted through various in vitro methods. The most common techniques used in the cited studies for mefenamic acid and similar compounds are Equilibrium Dialysis and Fluorescence Spectroscopy.
Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the reversible binding of a ligand (drug) to a macromolecule (protein).[4]
Principle: A semi-permeable membrane, which allows the passage of small molecules like the drug but retains larger molecules like proteins, separates a chamber containing the protein and drug solution from a chamber containing only buffer. At equilibrium, the concentration of the free, unbound drug will be equal on both sides of the membrane. By measuring the drug concentration in both chambers, the fraction of bound and unbound drug can be calculated.[5]
Detailed Protocol:
-
Preparation of Dialysis Unit: A dialysis unit, typically in a 96-well format, is used. Each well is divided into two chambers by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[5]
-
Sample Preparation: The test compound (mefenamic acid) is added to plasma (e.g., human, rat) at a known concentration (typically 1-10 µM).[6]
-
Dialysis Setup: The plasma-drug solution is added to one chamber, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.[5][6]
-
Incubation: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to allow equilibrium to be reached.[6][7]
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.[6] To release any bound drug and precipitate proteins, a solvent like acetonitrile is added.[6]
-
Quantification: The concentration of the drug in both samples is determined using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] x 100
Fluorescence Spectroscopy
Fluorescence spectroscopy can be employed to study the binding of a drug to a protein by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.[8]
Principle: When a drug binds to a protein, it can cause a change in the local environment of the protein's fluorescent amino acids, leading to a quenching (decrease) or enhancement of the fluorescence signal. The magnitude of this change can be related to the binding affinity and stoichiometry.[9]
Detailed Protocol:
-
Instrumentation: A fluorescence spectrophotometer is used. The excitation wavelength for human serum albumin is typically set around 280 nm or 295 nm (to selectively excite tryptophan), and the emission spectrum is recorded (usually between 300 nm and 450 nm).[8]
-
Solution Preparation: A solution of the protein (e.g., human serum albumin) in a suitable buffer (e.g., Tris-HCl, pH 7.4) is prepared at a constant concentration. A stock solution of the drug (mefenamic acid) is also prepared.[8]
-
Titration: Aliquots of the drug stock solution are incrementally added to the protein solution. After each addition, the solution is allowed to equilibrate.[8]
-
Fluorescence Measurement: The fluorescence emission spectrum of the solution is recorded after each addition of the drug.[8]
-
Data Analysis: The fluorescence intensity at the emission maximum is plotted against the drug concentration. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can provide information on the binding constant and the number of binding sites.[10]
Quantifying Irreversible Binding
Determining the extent of irreversible (covalent) binding, as is the case with mefenamic acid glucuronide, requires different approaches.
Principle: These methods aim to separate the covalently bound drug-protein adduct from the non-covalently bound drug and free drug.
Common Techniques:
-
Radiolabeling: Using a radiolabeled version of the drug allows for the direct quantification of the amount of drug that remains bound to the protein after extensive washing steps to remove any non-covalently associated drug.[11]
-
Mass Spectrometry: High-resolution mass spectrometry can be used to identify and quantify the specific protein adducts formed.[11]
-
Exhaustive Dialysis or Gel Filtration: These techniques can be used to separate the protein-adduct complex from smaller, unbound molecules.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mefenaminic acid binding by blood plasma and organ homogenates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 8. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Irreversible binding of an anticancer compound (BI-94) to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Mefenamic acid glucuronide as a specific biomarker of mefenamic acid intake
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of mefenamic acid intake is crucial in various research and clinical settings. This guide provides a comprehensive comparison of mefenamic acid glucuronide as a specific biomarker against other potential analytes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical workflows.
Introduction to Mefenamic Acid Metabolism
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body prior to excretion. The primary metabolic pathways involve oxidation and glucuronidation. The cytochrome P450 enzyme CYP2C9 is responsible for oxidizing mefenamic acid to 3'-hydroxymethyl mefenamic acid (Metabolite I), which can be further oxidized to 3'-carboxymefenamic acid (Metabolite II).[1] Concurrently, mefenamic acid and its oxidative metabolites can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronides.[2] These metabolites are primarily excreted in the urine.[1]
The major metabolites found in urine are the glucuronides of mefenamic acid, 3'-hydroxymethyl mefenamic acid, and 3'-carboxymefenamic acid.[3] The presence of this compound in urine is a direct indicator of mefenamic acid exposure.
Biomarker Comparison: this compound vs. Alternatives
The selection of an appropriate biomarker is critical for accurately monitoring mefenamic acid intake. While the parent drug and its oxidative metabolites can also be detected, this compound offers distinct advantages in terms of specificity.
| Biomarker | Advantages | Disadvantages |
| This compound | - High Specificity: As a direct metabolite, its presence is a definitive indicator of mefenamic acid intake. - Abundant in Urine: It is a major metabolite, potentially allowing for a longer detection window.[3] | - Limited Commercial Standards: Availability of certified reference standards can be a challenge. - Direct Measurement Required: Assays need to be specific for the glucuronide conjugate and not just the parent drug after hydrolysis. |
| Mefenamic Acid (Parent Drug) | - Readily Available Standards: Certified reference materials are widely accessible. - Direct Measurement of Active Compound: Quantifies the pharmacologically active agent. | - Shorter Detection Window: The parent drug is metabolized and cleared from the body relatively quickly. - Potential for Contamination: External contamination could lead to false positives, although unlikely in a controlled setting. |
| Oxidative Metabolites (3'-hydroxymethyl and 3'-carboxy mefenamic acid) | - Indicates Metabolic Activity: Provides insight into the metabolic pathways of the drug. | - Less Specific: While indicative of mefenamic acid intake, they are further downstream in the metabolic pathway. - Variable Concentrations: Levels can be influenced by individual metabolic differences. |
Experimental Protocols
Accurate quantification of mefenamic acid and its metabolites is essential for biomarker validation. Below are detailed methodologies for their analysis in urine samples.
Sample Preparation: Urine
-
Collection: Collect urine samples in sterile containers.
-
Storage: Samples should be stored at -20°C or lower to minimize degradation of metabolites.
-
Pre-treatment for Glucuronide Analysis: For direct quantification of this compound, a simple dilution with the initial mobile phase is typically sufficient.
-
Pre-treatment with Hydrolysis (for total mefenamic acid): To measure the total amount of mefenamic acid (free and conjugated), an enzymatic hydrolysis step is required.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of mefenamic acid and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.5 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for mefenamic acid and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte should be optimized.
-
Visualizations
Mefenamic Acid Metabolic Pathway
Caption: Metabolic pathway of mefenamic acid.
Experimental Workflow for Biomarker Analysis
Caption: General workflow for biomarker analysis.
Conclusion
The detection of this compound in urine serves as a highly specific and reliable biomarker for confirming the intake of mefenamic acid. While the parent drug and its oxidative metabolites are also viable biomarkers, the glucuronide conjugate provides a direct and unambiguous link to drug administration. For researchers and drug development professionals, the choice of biomarker will depend on the specific objectives of the study, including the desired window of detection and the analytical resources available. The implementation of a validated LC-MS/MS method is recommended for the accurate and sensitive quantification of this compound, ensuring the integrity and reliability of study results. Further research is warranted to establish definitive sensitivity and specificity data for this compound as a biomarker in diverse populations.
References
- 1. Urinary excretion of mefenamic acid and its metabolites including their esterglucuronides in preterm infants undergoing mefenamic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of mefenamic acid metabolites from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Characterization of Impurities and Degradation Products of Mefenamic Acid Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurities and degradation products of mefenamic acid glucuronide, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. Due to a lack of comprehensive public data on the forced degradation of this compound, this guide synthesizes available information on its stability, discusses its probable degradation pathways based on the known reactivity of acyl glucuronides, and compares its stability with that of the parent drug, mefenamic acid. Detailed experimental protocols for conducting such a characterization are also provided.
Executive Summary
This compound is an acyl glucuronide, a class of metabolites known for chemical reactivity that can lead to the formation of impurities and degradation products. The primary degradation pathways for these compounds are hydrolysis, which cleaves the glucuronide moiety to regenerate the parent drug, and intramolecular acyl migration, which results in the formation of positional isomers. Understanding the stability of this compound and characterizing its degradation products is crucial for ensuring the safety and efficacy of mefenamic acid.
Available data indicates that this compound is relatively stable at physiological pH but degrades more rapidly under alkaline conditions. In contrast, the parent drug, mefenamic acid, is susceptible to degradation under oxidative, acidic, and basic stress. This guide outlines a comprehensive approach to the systematic investigation of the degradation profile of this compound.
Comparison of Stability: this compound vs. Mefenamic Acid
The stability of this compound has been evaluated in aqueous solutions, with its degradation being pH-dependent. The parent drug, mefenamic acid, has been subjected to a wider range of forced degradation studies as per ICH guidelines. The following table summarizes the known stability profiles.
| Stress Condition | This compound | Mefenamic Acid | Probable Degradation Products of this compound |
| Hydrolysis (Neutral) | Relatively stable. Half-life of 16.5 ± 3.1 hours at pH 7.4, 37°C[1]. | Stable[2]. | Mefenamic Acid, Glucuronic Acid |
| Hydrolysis (Acidic) | Data not available. Acyl glucuronides generally exhibit some stability in acidic conditions. | Susceptible to degradation. 9.96% degradation in 1 M HCl at 70°C for 6 hours[2]. | Mefenamic Acid, Glucuronic Acid |
| Hydrolysis (Alkaline) | Less stable. Half-life decreases to 5 ± 1.6 hours at pH 8.0, 37°C[1]. | Susceptible to degradation. 7.36% degradation in 1 M NaOH at 70°C for 6 hours[2]. | Mefenamic Acid, Positional Isomers (from acyl migration), Glucuronic Acid |
| Oxidative (H₂O₂) | Data not available. | Susceptible to degradation. 37.44% degradation in 10% H₂O₂ for 6 days[2]. | Oxidized this compound derivatives |
| Photolytic | Data not available. | Stable. 3.62% degradation upon exposure to sunlight[2]. | Photodegradation products of the entire conjugate |
| Thermal | Data not available. | Susceptible to degradation. 10.39% degradation at 70°C[2]. | Thermally induced degradation products |
Probable Degradation Pathways of this compound
The primary degradation pathways for acyl glucuronides like this compound are well-established and involve hydrolysis and acyl migration[3][4][5][6].
-
Hydrolysis: This involves the cleavage of the ester bond linking mefenamic acid to glucuronic acid, resulting in the formation of the parent drug (mefenamic acid) and glucuronic acid. This reaction is typically accelerated under basic conditions.
-
Acyl Migration: This is an intramolecular rearrangement where the mefenamoyl group migrates from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups. This results in the formation of positional isomers (β-glucuronidase-resistant isomers). This process is also pH-dependent and can occur under physiological conditions.
The following diagram illustrates these probable degradation pathways.
Caption: Probable degradation pathways of this compound.
Experimental Protocols
A comprehensive investigation into the impurities and degradation products of this compound would involve forced degradation studies followed by analysis using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Forced Degradation (Stress Testing) Protocol
The following protocol is a general guideline based on ICH recommendations and practices for studying drug substance stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Store in the dark at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid and solution forms to UV and visible light in a photostability chamber.
-
-
Sample Neutralization: After the defined stress period, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis.
Stability-Indicating HPLC-UV/MS Method
A robust stability-indicating method is required to separate the intact this compound from its potential degradation products and impurities.
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4-5) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its more polar degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where both the parent drug and potential degradation products absorb (e.g., 225 nm or 285 nm). Mass spectrometry (MS) is essential for the identification of unknown degradation products by providing mass-to-charge ratio information.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of impurities and degradation products of this compound.
Caption: Workflow for the characterization of this compound degradation products.
Conclusion
References
- 1. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ClinPGx [clinpgx.org]
- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Mefenamic Acid Glucuronide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the quantification of mefenamic acid glucuronide, a primary metabolite of mefenamic acid. Given the absence of publicly available, formal proficiency testing programs for this specific analyte, this document outlines a standardized approach based on established bioanalytical method validation guidelines. The objective is to facilitate the reliable and reproducible measurement of this compound across different analytical laboratories.
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body. A major metabolic pathway is the direct conjugation of the parent drug with glucuronic acid to form mefenamic acid acyl-β-D-glucuronide.[1][2][3][4][5] Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Inter-laboratory comparisons are essential to ensure that the data generated by different facilities are comparable and reliable.
Metabolic Pathway of Mefenamic Acid
Mefenamic acid undergoes phase I and phase II metabolism. The primary phase II metabolic route involves direct glucuronidation of the carboxylic acid group, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.
Caption: Metabolic pathway of mefenamic acid.
Proposed Inter-laboratory Study Design
A successful inter-laboratory comparison hinges on a well-defined study protocol. The following workflow is proposed for assessing the proficiency of laboratories in measuring this compound in a biological matrix, such as human plasma.
Caption: Workflow for an inter-laboratory comparison study.
Data Presentation: Key Comparison Parameters
The performance of each laboratory should be evaluated based on standard bioanalytical method validation parameters.[6][7][8][9][10] The following tables provide a template for summarizing and comparing the results.
Table 1: Inter-laboratory Comparison of Accuracy and Precision
Accuracy is expressed as the percentage of the nominal concentration, while precision is measured by the coefficient of variation (%CV).
| Laboratory | Sample Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | 50.0 (LQC) | 48.5 | 97.0 | 4.2 |
| 500 (MQC) | 510 | 102.0 | 3.5 | |
| 4000 (HQC) | 3950 | 98.8 | 2.8 | |
| Lab B | 50.0 (LQC) | 52.0 | 104.0 | 6.1 |
| 500 (MQC) | 490 | 98.0 | 5.5 | |
| 4000 (HQC) | 4150 | 103.8 | 4.9 | |
| Lab C | 50.0 (LQC) | 45.0 | 90.0 | 8.5 |
| 500 (MQC) | 485 | 97.0 | 7.2 | |
| 4000 (HQC) | 3890 | 97.3 | 6.8 | |
| Acceptance Criteria | 85-115% | ≤15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Inter-laboratory Comparison of Calibration Curve Performance
| Laboratory | Calibration Range (ng/mL) | R² | Weighting | Mean Accuracy of Back-Calculated Standards (%) |
| Lab A | 20 - 5000 | 0.998 | 1/x² | 99.5 |
| Lab B | 20 - 5000 | 0.995 | 1/x | 101.2 |
| Lab C | 25 - 5000 | 0.991 | None | 95.8 |
| Acceptance Criteria | ≥0.99 | Appropriate | 85-115% |
Table 3: Inter-laboratory Comparison of Analyte Stability
Stability is assessed by comparing the mean concentration of stored QC samples to that of freshly prepared QC samples.
| Laboratory | Stability Condition | LQC Stability (%) | HQC Stability (%) |
| Lab A | Freeze-Thaw (3 cycles) | 98.2 | 101.5 |
| Bench-Top (4 hours) | 97.5 | 99.8 | |
| Lab B | Freeze-Thaw (3 cycles) | 103.1 | 105.6 |
| Bench-Top (4 hours) | 101.7 | 102.3 | |
| Lab C | Freeze-Thaw (3 cycles) | 94.3 | 96.8 |
| Bench-Top (4 hours) | 95.1 | 97.2 | |
| Acceptance Criteria | 85-115% | 85-115% |
Experimental Protocols
A standardized and detailed protocol is essential for minimizing inter-laboratory variability.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting this compound from human plasma.[11][12][13][14][15]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.0).
-
Wash the cartridge with 1 mL of methanol/water (20:80, v/v).
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
-
Analytical Method: LC-MS/MS Quantification
This is a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.[16][17][18][19]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
This compound: Q1 416.4 -> Q3 198.1
-
Internal Standard (example): Q1 420.4 -> Q3 202.1
-
References
- 1. scbt.com [scbt.com]
- 2. Mefenamic acid-acyl-?-D-glucuronide - CAS - 102623-18-7 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mefenamic acid acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 5. synthose.com [synthose.com]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mefenamic acid glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mefenamic acid glucuronide in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is the main metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). While specific toxicity data for the glucuronide metabolite is limited, it should be handled with the same precautions as the parent compound, which is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Cat. 4) |
| Causes skin irritation | Skin corrosion/irritation (Cat. 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Cat. 2A) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Cat. 3) |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat.[1] For larger quantities or risk of splashing, consider an impervious apron or suit. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter.[1] Work in a well-ventilated area or under a fume hood. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Preparation for Experimental Use:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Have an emergency spill kit readily accessible.
4. Weighing and Aliquoting:
-
If working with a powder, use a balance with a draft shield or conduct the operation in a fume hood to prevent dust dispersion.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
5. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date, and your initials.
6. Experimental Use:
-
Follow the specific procedures outlined in your approved experimental protocol.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[1]
7. Post-Experiment:
-
Decontaminate all work surfaces and equipment.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and the first rinse of contaminated glassware in a labeled hazardous liquid waste container.[2] Do not dispose of this waste down the drain.[3]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[4]
3. Waste Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not mix incompatible waste streams in the same container.[2]
4. Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with a suitable solvent.[3]
-
Collect the first rinse as hazardous liquid waste.[2] Subsequent rinses may be disposed of according to institutional guidelines.
-
Deface or remove the original label before disposing of the decontaminated container in the regular trash or recycling.[2][3]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
